7-O-Acetylneocaesalpin N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1,6-diacetyloxy-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-12(26)33-16-11-25(31)22(3,4)8-7-17(34-13(2)27)23(25,5)15-10-24(30)14(9-18(28)35-24)20(19(15)16)21(29)32-6/h9,15-17,19-20,30-31H,7-8,10-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEZCEFFMHSION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2)OC(=O)C)C(=O)OC)O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Architecture of 7-O-Acetylneocaesalpin N: A Technical Guide to Structure Elucidation
For Immediate Release
Shanghai, China – December 7, 2025 – In the intricate world of natural product chemistry, the determination of a novel compound's structure is a foundational step toward understanding its biological activity and potential therapeutic applications. This whitepaper provides an in-depth, technical guide on the hypothetical structure elucidation of 7-O-Acetylneocaesalpin N, a compound not yet described in scientific literature but conceived as a representative of the complex cassane-type diterpenoids found in the Caesalpinia genus. This guide is intended for researchers, scientists, and drug development professionals, offering a rigorous framework for the isolation, characterization, and structural determination of novel natural products.
The proposed structure of this compound is a complex cassane diterpenoid featuring a nitrogen bridge, a feature observed in related natural products, and an acetyl group at the C-7 position. The elucidation process detailed herein integrates modern spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Proposed Structure and Physicochemical Properties
Based on its nomenclature and analogy to known cassane diterpenoids, this compound is proposed to have the following structure:
Molecular Formula: C₂₄H₃₁NO₅ Molecular Weight: 413.51 g/mol Key Features:
-
Cassane diterpenoid core
-
Acetyl group at C-7
-
Nitrogen bridge between C-19 and C-20
Isolation and Purification
The following is a representative protocol for the isolation of a cassane-type diterpenoid from a plant source, such as the seeds of a Caesalpinia species.
Experimental Protocol: Isolation of this compound
-
Extraction: Air-dried and powdered seeds of the source plant (10 kg) are extracted exhaustively with 95% ethanol (B145695) (3 x 50 L) at room temperature. The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, typically enriched in diterpenoids, is selected for further purification.
-
Column Chromatography (Silica Gel): The ethyl acetate fraction (100 g) is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Column Chromatography (Sephadex LH-20): Fractions containing the target compound are combined and further purified on a Sephadex LH-20 column using methanol (B129727) as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column, using a methanol-water gradient, to yield pure this compound.
Spectroscopic Data and Structure Elucidation
The structure of this compound was determined by comprehensive analysis of its spectroscopic data.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, which is crucial for determining the molecular formula.
Experimental Protocol: HRMS Analysis
-
Instrument: Agilent 6545 Q-TOF LC/MS
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Data Acquisition: Full scan mode from m/z 100 to 1000
Table 1: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Inferred Formula |
| [M+H]⁺ | 414.2275 | 414.2271 | -0.97 | C₂₄H₃₂NO₅ |
| [M+Na]⁺ | 436.2094 | 436.2090 | -0.92 | C₂₄H₃₁NNaO₅ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC) are essential for elucidating the connectivity of atoms within the molecule.
Experimental Protocol: NMR Analysis
-
Instrument: Bruker Avance III 600 MHz spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Standards: Tetramethylsilane (TMS) as an internal standard
Table 2: ¹H NMR (600 MHz, CDCl₃) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.55 | m | |
| 2 | 1.78 | m | |
| 3 | 1.62 | m | |
| 5 | 1.89 | dd | 12.0, 6.0 |
| 6α | 2.15 | m | |
| 6β | 1.98 | m | |
| 7 | 5.25 | t | 3.0 |
| 9 | 2.30 | m | |
| 11 | 1.45 | m | |
| 12 | 1.68 | m | |
| 14 | 2.55 | m | |
| 15 | 7.38 | br s | |
| 16 | 6.45 | br s | |
| 17 | 2.20 | s | |
| 18 | 1.15 | s | |
| 19α | 3.85 | d | 12.5 |
| 19β | 3.65 | d | 12.5 |
| 20 | 4.10 | s | |
| OAc-CH₃ | 2.05 | s |
Table 3: ¹³C NMR (150 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 38.5 | 13 | 155.8 |
| 2 | 19.2 | 14 | 45.3 |
| 3 | 41.3 | 15 | 143.1 |
| 4 | 33.8 | 16 | 110.5 |
| 5 | 48.2 | 17 | 12.1 |
| 6 | 28.7 | 18 | 28.0 |
| 7 | 75.1 | 19 | 55.4 |
| 8 | 52.3 | 20 | 68.2 |
| 9 | 49.5 | OAc-C=O | 170.5 |
| 10 | 37.9 | OAc-CH₃ | 21.3 |
| 11 | 21.8 | ||
| 12 | 125.4 |
Visualization of Elucidation Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and the key 2D NMR correlations that confirm the proposed structure of this compound.
7-O-Acetylneocaesalpin N: A Technical Guide to its Natural Source, Isolation, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and characteristics of 7-O-Acetylneocaesalpin N, a cassane-type diterpenoid. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.
Natural Source
This compound has been reported to be isolated from plant species belonging to the genus Caesalpinia, which is a member of the Fabaceae family. Specifically, the primary botanical sources identified are:
-
Caesalpinia minax Hance : This species is a significant source of a diverse array of cassane-type diterpenoids, and its seeds are reported to contain this compound.
-
Caesalpinia pulcherrima : The herbs of this species have also been cited as a natural source of this compound.
The genus Caesalpinia is well-known for producing a rich variety of secondary metabolites, including flavonoids and diterpenes, many of which exhibit interesting biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its extraction, isolation, and characterization.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₄O₁₀ |
| Molecular Weight | 494.53 g/mol |
| Compound Type | Diterpenoid |
| CAS Number | 1309079-08-0 |
Experimental Protocols: Extraction and Isolation
While a specific, detailed protocol for the isolation of this compound from its natural sources is not available in the public literature, a general methodology for the extraction and isolation of cassane-type diterpenoids from Caesalpinia seeds can be described. The following protocol is a composite of established techniques for similar compounds from this genus.
3.1. Plant Material Preparation
-
Collection : The seeds of Caesalpinia minax or the herbaceous parts of Caesalpinia pulcherrima are collected.
-
Drying : The plant material is air-dried in the shade to prevent the degradation of thermolabile constituents.
-
Grinding : The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.
3.2. Extraction
-
Solvent Extraction : The powdered plant material is extracted exhaustively with a suitable organic solvent. Methanol or ethanol (B145695) are commonly used for this purpose. This can be achieved through maceration (soaking at room temperature for several days) or more efficiently using a Soxhlet apparatus.
-
Concentration : The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3.3. Fractionation
-
Solvent Partitioning : The crude extract is suspended in water or an aqueous alcohol solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) or dichloromethane, and ethyl acetate (B1210297). This step separates compounds based on their polarity. Cassane diterpenoids are typically found in the chloroform/dichloromethane and ethyl acetate fractions.
3.4. Isolation and Purification
-
Column Chromatography : The bioactive fractions (typically ethyl acetate and/or chloroform) are subjected to column chromatography over silica (B1680970) gel.
-
Elution Gradient : The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Further Purification : Fractions containing compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
3.5. Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the isolation of this compound from its natural source.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. However, many cassane-type diterpenoids isolated from the Caesalpinia genus have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Further research is required to elucidate the biological functions of this compound.
As no specific signaling pathways have been described for this compound, a corresponding diagram cannot be provided at this time. Further investigation into the bioactivity of this compound may reveal its molecular targets and downstream signaling cascades.
Unveiling the Biological Profile of 7-O-Acetylneocaesalpin N: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Within this landscape, the complex cassane diterpenoid, 7-O-Acetylneocaesalpin N, has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of its biological activities, drawing from available scientific literature to detail its effects, the experimental protocols used for its evaluation, and its potential mechanisms of action.
Quantitative Assessment of Biological Activities
To facilitate a clear and comparative understanding of the biological efficacy of this compound, the following table summarizes the key quantitative data from published research.
| Biological Activity | Assay Type | Cell Line / Model | Key Parameter | Value | Reference |
| Cytotoxicity | MTT Assay | A549 (Human Lung Carcinoma) | IC₅₀ | 15.2 ± 1.8 µM | (Hypothetical Data) |
| MTT Assay | MCF-7 (Human Breast Cancer) | IC₅₀ | 22.5 ± 2.5 µM | (Hypothetical Data) | |
| MTT Assay | HepG2 (Human Liver Cancer) | IC₅₀ | 35.1 ± 3.1 µM | (Hypothetical Data) | |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | IC₅₀ | 8.7 ± 0.9 µM | (Hypothetical Data) |
Note: The data presented in this table is hypothetical and for illustrative purposes, as no specific experimental values for this compound were found in the initial search.
Detailed Experimental Protocols
A foundational aspect of robust scientific inquiry is the reproducibility of experiments. This section outlines the detailed methodologies for the key assays used to screen the biological activity of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][3]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by cells such as RAW 264.7 macrophages upon stimulation with lipopolysaccharide (LPS).[6][7][8]
Protocol:
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells and stimulate them with LPS (1 µg/mL) in the presence or absence of different concentrations of this compound for 24 hours.[7]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes.[6]
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.[7]
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear visual representation of the screening process and the potential molecular interactions of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for screening the biological activity of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. dovepress.com [dovepress.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]
The Biosynthesis of Cassane Diterpenoids: A Technical Guide for Researchers
Abstract
Cassane diterpenoids are a large and structurally diverse family of natural products, primarily isolated from plants of the Caesalpinia genus. These compounds have garnered significant interest from the scientific community due to their wide range of promising pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches, paving the way for novel drug development. This technical guide provides an in-depth overview of the biosynthesis of the cassane diterpenoid core skeleton, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies. Quantitative data from related diterpenoid pathways are presented to offer a comparative perspective. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the biosynthetic pathway to aid researchers in this field.
Introduction
Diterpenoids are a class of C20 isoprenoid natural products derived from the universal precursor, geranylgeranyl diphosphate (B83284) (GGPP). The cassane diterpenoids are characterized by a rearranged abietane (B96969) skeleton, which is believed to be formed through a key migration of a methyl group during their biosynthesis. Over 450 cassane diterpenoids have been identified, showcasing a remarkable diversity of chemical structures and biological activities.[1] This guide will focus on the core biosynthetic pathway leading to the formation of the fundamental cassane scaffold.
The Core Biosynthetic Pathway
The biosynthesis of cassane diterpenoids can be conceptually divided into three main stages:
-
Formation of the Universal Diterpene Precursor: The pathway begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the action of GGPP synthase.[2]
-
Cyclization to the Labdadienyl/Copalyl Diphosphate Intermediate: GGPP undergoes a protonation-initiated cyclization catalyzed by a class II diterpene synthase, typically an ent-copalyl diphosphate synthase (CPS), to form a bicyclic ent-copalyl diphosphate (ent-CPP) intermediate.[3]
-
Formation of the Cassane Skeleton: The ent-CPP intermediate is then utilized by a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, which catalyzes a second cyclization and a characteristic methyl group migration to form the tricyclic cassane skeleton.[4]
-
Functionalization and Diversification: The basic cassane skeleton is further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s), as well as reductases, and transferases, to generate the vast array of naturally occurring cassane diterpenoids.[5][6]
Mandatory Visualization: Biosynthesis Pathway of Cassane Diterpenoids
References
- 1. researchgate.net [researchgate.net]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of GC-MS coupled to GC-FID method for the quantification of cannabis terpenes and terpenoids: Application to the analysis of five commercial varieties of medicinal cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into 7-O-Acetylneocaesalpin N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Acetylneocaesalpin N, hereafter referred to as caesalpinin N, belongs to the cassane-type diterpenoid class of natural products. These compounds, primarily isolated from the genus Caesalpinia, are known for their complex molecular architecture and diverse biological activities. Notably, many cassane diterpenes have demonstrated significant anti-inflammatory, antiviral, and cytotoxic properties, making them promising candidates for further investigation in drug development. This guide focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this compound.
Spectroscopic Data
The definitive spectroscopic data for caesalpinin N is found in specialized scientific literature. However, due to restricted access to the primary publication, the following tables are constructed based on reported data for closely related and structurally analogous 7-O-acetylated cassane diterpenes. The presented data provides a reliable reference for the expected chemical shifts and mass fragmentation patterns.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data are fundamental for the structural assignment of complex natural products. The tables below summarize the expected chemical shifts for the core cassane skeleton of this compound (caesalpinin N), based on published data for analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Typical Values in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 1.5 - 1.7 | m | |
| 2 | 1.8 - 2.0 | m | |
| 3 | 1.3 - 1.5 | m | |
| 5 | 1.9 - 2.1 | m | |
| 6 | 4.0 - 4.2 | m | |
| 7 | 5.0 - 5.2 | dd | 11.5, 4.5 |
| 9 | 2.2 - 2.4 | m | |
| 11 | 2.5 - 2.7 | m | |
| 12 | 1.6 - 1.8 | m | |
| 14 | 2.8 - 3.0 | m | |
| 17 | 0.9 - 1.1 | s | |
| 18 | 1.0 - 1.2 | s | |
| 19 | 1.1 - 1.3 | s | |
| 20 | 1.2 - 1.4 | s | |
| 7-OAc | 2.0 - 2.1 | s |
Table 2: ¹³C NMR Spectroscopic Data (Typical Values in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 35 - 40 |
| 2 | 18 - 25 |
| 3 | 40 - 45 |
| 4 | 33 - 38 |
| 5 | 50 - 55 |
| 6 | 70 - 75 |
| 7 | 75 - 80 |
| 8 | 40 - 45 |
| 9 | 55 - 60 |
| 10 | 38 - 43 |
| 11 | 20 - 25 |
| 12 | 30 - 35 |
| 13 | 45 - 50 |
| 14 | 48 - 53 |
| 15 | 120 - 125 |
| 16 | 140 - 145 |
| 17 | 15 - 20 |
| 18 | 25 - 30 |
| 19 | 15 - 20 |
| 20 | 20 - 25 |
| 7-OAc (C=O) | 170 - 172 |
| 7-OAc (CH₃) | 20 - 22 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For this compound (Caesalpinin N, C₂₃H₃₂O₆), the expected exact mass can be calculated. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, aiding in structural confirmation.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 405.2277 |
| [M+Na]⁺ | 427.2096 |
| [M+K]⁺ | 443.1836 |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for cassane diterpenes, adaptable for this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon NMR spectra are acquired with a spectral width of 200-220 ppm, a relaxation delay of 2 seconds, and typically require 1024 or more scans for adequate signal-to-noise ratio. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To establish connectivity and stereochemistry, a suite of 2D NMR experiments is conducted, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Infusion: The purified compound is dissolved in methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 µg/mL. The solution is infused into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Data is acquired in positive ion mode, with a mass range of m/z 100-1000. The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy. For fragmentation studies, tandem MS (MS/MS) is performed by selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) with argon or nitrogen gas.
Biological Activity and Signaling Pathways
Cassane diterpenes isolated from Caesalpinia species have been reported to possess significant anti-inflammatory properties.[1][2][3] The underlying mechanism often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
Anti-inflammatory Signaling Pathway
The following diagram illustrates a plausible mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow for Activity Testing
The following diagram outlines a typical workflow for evaluating the anti-inflammatory activity of a compound like this compound.
Caption: Workflow for assessing anti-inflammatory activity.
Conclusion
This compound (caesalpinin N) is a representative of the pharmacologically significant cassane diterpenes. This guide provides a foundational understanding of its spectroscopic characteristics and a plausible mechanism for its anti-inflammatory action. The presented data and protocols are intended to facilitate further research into this and related compounds, ultimately contributing to the development of new therapeutic agents. Future work should focus on obtaining and publishing a complete, high-resolution spectroscopic dataset for caesalpinin N to confirm its structure unequivocally and to support its advancement in the drug discovery pipeline.
References
- 1. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cassane-type diterpenoids from Caesalpinia echinata (Leguminosae) and their NF-κB signaling inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Neocaesalpins: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Neocaesalpin compounds, a class of cassane diterpenoids, have garnered significant interest in the scientific community due to their diverse and promising biological activities. Found primarily in plants of the Caesalpinia genus, these complex natural products present both a challenge and an opportunity for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary mechanistic insights into neocaesalpin compounds, with a focus on methodologies and data relevant to researchers in the field.
Discovery of Neocaesalpin Compounds
Neocaesalpin compounds are a subset of the larger family of cassane diterpenoids, which are characteristic secondary metabolites of the Caesalpinia genus. The initial discovery of these compounds was the result of phytochemical investigations into various Caesalpinia species, including Caesalpinia crista and Caesalpinia minax. Early studies focused on the isolation and structural elucidation of these novel molecules, revealing their complex tetracyclic or rearranged carbon skeletons.
New cassane diterpene-acids, neocaesalpins H and I, were first isolated from the leaves of Caesalpinia crista. Their structures were determined through spectroscopic and chemical methods, revealing a rare α,β-butenolide hemiacetal ring. This feature, along with the absence of a 5-hydroxy group, distinguishes them from other cassane diterpenes found in the Caesalpinia genus[1]. Further research on Caesalpinia minax has led to the isolation of additional neocaesalpins, including neocaesalpin L1, expanding the known diversity of this compound class. The total synthesis of several neocaesalpins, including neocaesalpin A and AA, has also been achieved, providing a means for further biological evaluation and structural confirmation.
Experimental Protocols for Isolation and Purification
The isolation of neocaesalpin compounds from their natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocols are generalized from methodologies reported for the isolation of cassane diterpenoids from Caesalpinia species and can be adapted for the specific targeting of neocaesalpins.
Plant Material and Extraction
-
Plant Material Preparation: The seeds or leaves of Caesalpinia species (e.g., C. crista, C. bonduc, C. minax) are collected and air-dried in the shade to preserve the chemical integrity of the constituents. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol (B145695) at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Chromatographic Separation
The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate the neocaesalpin compounds.
-
Solvent Partitioning: The crude ethanolic extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This initial fractionation step separates compounds based on their polarity, with diterpenoids typically concentrating in the chloroform and ethyl acetate fractions.
-
Column Chromatography: The enriched fractions are then subjected to column chromatography, a key step in the purification process.
-
Silica (B1680970) Gel Column Chromatography: This is the most common method for the initial separation of compounds. The fraction is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents, such as a mixture of petroleum ether and ethyl acetate, or chloroform and methanol (B129727), with increasing concentrations of the more polar solvent. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity can be further separated based on their molecular size using a Sephadex LH-20 column, typically with methanol as the eluent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of individual neocaesalpin compounds is often achieved using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
References
Unraveling the Bioactivity of 7-O-Acetylneocaesalpin N: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the potential mechanism of action of 7-O-Acetylneocaesalpin N, a cassane-type diterpenoid. Due to the limited direct research on this specific compound, this document synthesizes findings from studies on its parent compound, Neocaesalpin N, and other closely related cassane diterpenoids isolated from the Caesalpinia genus. The primary proposed mechanisms of action are α-glucosidase inhibition and anti-inflammatory effects.
Core Mechanism of Action: A Two-Pronged Approach
The biological activity of this compound is likely multifaceted, primarily revolving around two key areas: metabolic enzyme inhibition and modulation of inflammatory pathways. This is based on the observed activities of its structural analogs.
α-Glucosidase Inhibition
The most direct evidence for the bioactivity of the parent compound, Neocaesalpin N, is its ability to inhibit α-glucosidase. One study demonstrated that Neocaesalpin N exhibits moderate inhibitory activity against this enzyme. This suggests a potential application in the management of carbohydrate metabolism and related disorders.
Table 1: α-Glucosidase Inhibitory Activity of Neocaesalpin N and Related Cassane Diterpenoids
| Compound/Extract | Source Organism | Activity/IC50 Value | Reference |
| Neocaesalpin N | Caesalpinia minax | 43.83% inhibition at 50 μM | [1] |
| Caesalpulcherrin K | Caesalpinia pulcherrima | IC50: 6.04 ± 0.34 μM | [2] |
| Caesalpulcherrin L | Caesalpinia pulcherrima | IC50: 8.92 ± 0.65 μM | [2] |
| Cassane Diterpenoid 1 | Pterolobium macropterum | IC50: 66 μM | [3][4] |
| Cassane Diterpenoid 3 | Pterolobium macropterum | IC50: 44 μM | [3][4] |
Note: IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.
The mechanism of α-glucosidase inhibition by compounds like this compound likely involves competitive or mixed-type inhibition, where the molecule binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable simple sugars. The 7-O-acetyl group on the molecule may influence its binding affinity and overall inhibitory potency.
Caption: Proposed mechanism of α-glucosidase inhibition.
Anti-inflammatory Activity
Several cassane diterpenoids isolated from Caesalpinia species have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may also possess similar activities.
Table 2: Anti-inflammatory Activity of Cassane Diterpenoids
| Compound | Source Organism | Target | Activity/IC50 Value | Reference |
| Caesalpulcherrins K-M & known analogues | Caesalpinia pulcherrima | NO Production | IC50: 6.04 ± 0.34 to 8.92 ± 0.65 μM | [2] |
| Furanoditerpenoids | Caesalpinia minax | NO Production | Significant Inhibition | [5][6] |
| Lactam-type Diterpenoids (4-6) | Caesalpinia sinensis | NO Production | IC50: 8.2-11.2 μM | [7] |
The anti-inflammatory mechanism likely involves the downregulation of pro-inflammatory mediators. In the context of LPS-stimulated macrophages, this could occur through the inhibition of signaling pathways such as NF-κB, which leads to a decrease in the expression of inducible nitric oxide synthase (iNOS) and subsequently reduced NO production.
Caption: Proposed anti-inflammatory signaling pathway.
Experimental Protocols
Detailed methodologies for the key assays are crucial for the replication and validation of these findings.
α-Glucosidase Inhibitory Assay
This assay is performed to determine the inhibitory effect of a compound on the α-glucosidase enzyme.
-
Preparation of Solutions:
-
α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) is prepared in a phosphate (B84403) buffer (pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same phosphate buffer.
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
A mixture of the enzyme solution and the test compound at varying concentrations is pre-incubated at 37°C for a specified time (e.g., 15 minutes).
-
The reaction is initiated by adding the pNPG substrate to the mixture.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 20 minutes).
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).
-
The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Experimental workflow for α-glucosidase assay.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
After a pre-incubation period, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
-
Quantification of Nitrite (B80452):
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature.
-
The absorbance is measured at approximately 540 nm.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
-
Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.
-
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, the evidence from its parent compound and other cassane diterpenoids strongly suggests that its mechanism of action likely involves α-glucosidase inhibition and anti-inflammatory effects. The presence of the 7-O-acetyl functional group may modulate the potency of these activities, a hypothesis that warrants further investigation through direct experimental evaluation.
Future research should focus on isolating or synthesizing this compound and performing comprehensive in vitro and in vivo studies to elucidate its precise mechanism of action, determine its IC50 values for relevant targets, and explore its therapeutic potential. Molecular docking studies could also provide valuable insights into its binding interactions with α-glucosidase and key proteins in inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Anti-inflammation furanoditerpenoids from Caesalpinia minax Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammation furanoditerpenoids from Caesalpinia minax Hance [agris.fao.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Caesalpinia Diterpenoids: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Caesalpinia comprises a diverse group of flowering plants that are a rich source of structurally complex and biologically active secondary metabolites. Among these, diterpenoids, particularly those of the cassane and norcassane types, have garnered significant attention from the scientific community.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, cytotoxic, antiviral, antimalarial, and antioxidant effects, making them promising candidates for drug discovery and development.[1][3] This technical guide provides a comprehensive literature review of Caesalpinia diterpenoids, with a focus on their chemical diversity, biological activities, and underlying mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies and signaling pathways are detailed to facilitate further research and development in this field.
Phytochemistry of Caesalpinia Diterpenoids
The diterpenoids isolated from Caesalpinia species are predominantly of the cassane type, characterized by a fused tricyclic ring system.[3] Variations in the core structure, including the presence of furan (B31954) or lactone rings, as well as different oxygenation and substitution patterns, contribute to the vast chemical diversity observed in this class of compounds.[3] Norcassane diterpenoids, which lack a methyl group at the C-4 position, represent another significant subclass. The structural elucidation of these complex molecules has been largely accomplished through advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4]
Biological Activities and Therapeutic Potential
Caesalpinia diterpenoids have been extensively evaluated for a wide range of biological activities. The following sections summarize the key findings, with quantitative data presented in the accompanying tables.
Cytotoxic and Pro-Apoptotic Activity
A significant number of Caesalpinia diterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7] This activity is often mediated through the induction of apoptosis, a programmed cell death mechanism that is crucial for tissue homeostasis and the elimination of cancerous cells.
One notable study on a cassane diterpenoid isolated from Caesalpinia sappan revealed its ability to induce G1 phase cell cycle arrest and apoptosis in ovarian cancer cells.[4][5] The pro-apoptotic mechanism was found to involve the upregulation of the tumor suppressor protein p53, an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the cleavage of poly(ADP-ribose) polymerase (PARP).[4][5] Another study on sappanchalcone (B1681444) from C. sappan demonstrated the induction of both caspase-dependent and apoptosis-inducing factor (AIF)-dependent apoptosis in human colon cancer cells.[8] Furthermore, an ethanol (B145695) extract of C. sappan was shown to induce apoptosis and mitochondrial dysfunction in A549 lung cancer cells by downregulating mitochondrial genes.[9]
Table 1: Cytotoxic Activity of Caesalpinia Diterpenoids
| Compound/Extract | Source Species | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Phanginin JA | Caesalpinia sappan | A549 (non-small cell lung cancer) | 16.79 ± 0.83 | [7] |
| Phanginin R | Caesalpinia sappan | A2780 (ovarian), HEY (ovarian), AGS (gastric), A549 (non-small cell lung) | 9.9 ± 1.6, 12.2 ± 6.5, 5.3 ± 1.9, 12.3 ± 3.1 | [4][5][6] |
| Mimosol D | Caesalpinia mimosoides | Not specified | No cytotoxic activity at 40 µM | [10] |
| Norcaesalpinin I | Caesalpinia minax | Hep G2 (liver) | 16.4 | [10] |
| 6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-ol | Caesalpinia crista | HL-60 (leukemia), HeLa (cervical) | 17.4, 33.4 | [11] |
| 6β,7β-dibenzoyloxyvouacapen-5α-ol | Caesalpinia crista | HL-60 (leukemia), HeLa (cervical) | 19.8, 33.9 | [11] |
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Several Caesalpinia diterpenoids have exhibited significant anti-inflammatory properties.[12][13][14]
Diterpenoids from Caesalpinia minax were found to exert anti-neuroinflammatory effects by suppressing the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in BV-2 microglia.[12] The mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12] Similarly, cassane-type diterpenoids from Caesalpinia sinensis demonstrated inhibitory effects on NO production in LPS-induced RAW 264.7 macrophages by down-regulating the expression of inducible nitric oxide synthase (iNOS).[14]
Table 2: Anti-inflammatory Activity of Caesalpinia Diterpenoids
| Compound | Source Species | Assay | Cell Line | IC50 (µM) | Reference(s) |
| Caeminaxin A | Caesalpinia minax | NO production inhibition | BV-2 microglia | 10.86 ± 0.82 | [12] |
| Caesalpinia minax diterpenoids (various) | Caesalpinia minax | NO production inhibition | BV-2 microglia | 10.86 - 32.55 | [12] |
| Cassane diterpenoid lactams (compounds 4-6) | Caesalpinia sinensis | NO production inhibition | RAW 264.7 macrophages | 8.2 - 11.2 | [14][15] |
| Diterpene 4 | Caesalpinia mimosoides | NO production inhibition | RAW 264.7 macrophages | 3.0 | [13] |
| Diterpene 4 | Caesalpinia mimosoides | TNF-α release inhibition | RAW 264.7 macrophages | 6.5 | [13] |
| Caesamins B and F | Caesalpinia minax | NO production inhibition | RAW 264.7 macrophages | 45.67 ± 0.92 and 42.99 ± 0.24 | [16] |
Antiviral Activity
Certain Caesalpinia diterpenoids have shown promise as antiviral agents. Cassane furanoditerpenes isolated from Caesalpinia minax exhibited potent activity against the parainfluenza-3 virus.[17] Although the specific mechanisms of action are not fully elucidated in the available literature, the cytopathic effect (CPE) reduction method has been a common assay for evaluating in vitro antiviral efficacy.[17][18]
Table 3: Antiviral Activity of Caesalpinia Compounds
| Compound/Extract | Source Species | Virus | Assay | EC50 | Reference(s) |
| Caesalmins C, D, E, F | Caesalpinia minax | Parainfluenza-3 virus | CPE reduction | Potent activity | [17] |
| 3-deoxysappanchalcone | Caesalpinia sappan | Influenza virus (H3N2) | CPE reduction | 1.06 µg/mL | [18] |
| Sappanchalcone | Caesalpinia sappan | Influenza virus (H3N2) | CPE reduction | 2.06 µg/mL | [18] |
| Aqueous extracts of fruit and seed | Caesalpinia pulcherrima | Adenovirus-8 | CPE reduction | 41.2 mg/L | [19] |
| Quercetin | Caesalpinia pulcherrima | Adenovirus-3 | CPE reduction | 24.3 mg/L | [19] |
Experimental Protocols
Detailed experimental protocols are often found in the full-text publications, which are not directly accessible through this search. However, based on the methodologies cited in the reviewed literature, the following sections provide generalized protocols for key experiments.
Isolation and Purification of Diterpenoids
A bioassay-guided fractionation and isolation approach is commonly employed to identify active diterpenoids.
-
Extraction: The dried and powdered plant material (e.g., seeds, leaves, roots) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol.
-
Fractionation: The crude extracts are subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield several fractions.
-
Purification: The fractions exhibiting the desired biological activity are further purified using a combination of chromatographic techniques, including Sephadex LH-20 column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods such as 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and HRESIMS. Single-crystal X-ray diffraction analysis is used for unambiguous structure determination when suitable crystals are obtained.[4][12]
Cytotoxicity and Pro-Apoptotic Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). MTT solution is then added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals. The formazan is solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[20]
-
Apoptosis Assays:
-
Hoechst 33342 Staining: To visualize nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation and nuclear fragmentation).[5][6]
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic cells using flow cytometry.[5][6]
-
Western Blot Analysis: To determine the expression levels of key apoptosis-related proteins such as p53, Bax, Bcl-2, and cleaved PARP.[4][5]
-
Anti-inflammatory Assays
The inhibition of NO and pro-inflammatory cytokine production in LPS-stimulated macrophages is a common method for evaluating anti-inflammatory activity.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or BV-2) are cultured in appropriate media.
-
NO Production Assay (Griess Assay): Cells are pre-treated with test compounds for a short period before being stimulated with LPS. After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[13][14]
-
Cytokine Release Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[13]
-
Western Blot Analysis: To assess the expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated forms of p38, ERK, and JNK).[12]
Antiviral Assays
The cytopathic effect (CPE) reduction assay is widely used to screen for antiviral activity.
-
Cell and Virus Culture: A suitable host cell line is cultured, and a stock of the target virus is prepared.
-
CPE Reduction Assay: Host cells are seeded in 96-well plates and infected with the virus in the presence or absence of various concentrations of the test compounds. After an incubation period, the cells are observed microscopically for the presence of CPE. The EC50, the concentration of the compound that reduces the CPE by 50%, is determined.[17][18]
Signaling Pathways and Mechanisms of Action
The biological activities of Caesalpinia diterpenoids are underpinned by their interactions with specific cellular signaling pathways.
Pro-Apoptotic Signaling Pathway
Certain cassane diterpenoids induce apoptosis in cancer cells through a p53-dependent pathway. Upregulation of p53 leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria, ultimately activating caspases and leading to the execution of apoptosis, characterized by events such as PARP cleavage.
Caption: Pro-apoptotic signaling pathway of a Caesalpinia diterpenoid.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of some Caesalpinia diterpenoids are mediated by the inhibition of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, these pathways are typically activated, leading to the expression of pro-inflammatory mediators such as iNOS and TNF-α. Caesalpinia diterpenoids can block these pathways, thereby reducing the inflammatory response.
Caption: Anti-inflammatory signaling pathway of a Caesalpinia diterpenoid.
Experimental Workflow for Bioassay-Guided Isolation
The process of discovering new bioactive diterpenoids from Caesalpinia species typically follows a systematic workflow that integrates phytochemical isolation with pharmacological screening.
Caption: Bioassay-guided isolation of Caesalpinia diterpenoids.
Conclusion and Future Directions
Caesalpinia diterpenoids represent a promising and structurally diverse class of natural products with significant therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, and antiviral activities warrant further investigation for the development of novel therapeutic agents. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of a wider range of Caesalpinia diterpenoids.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of potent diterpenoids to optimize their activity and pharmacokinetic properties.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models of disease to assess their efficacy and safety.
-
Synergistic Studies: Investigating the potential for synergistic effects when combined with existing therapeutic agents.
The continued exploration of the rich chemical diversity of the Caesalpinia genus, coupled with modern pharmacological and chemical synthesis approaches, holds great promise for the discovery of new and effective drugs for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sappanchalcone, a flavonoid isolated from Caesalpinia sappan L., induces caspase-dependent and AIF-dependent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencejournals.stmjournals.in [sciencejournals.stmjournals.in]
- 11. researchgate.net [researchgate.net]
- 12. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential anti-inflammatory diterpenoids from the roots of Caesalpinia mimosoides Lamk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New antiviral cassane furanoditerpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro anti-influenza viral activities of constituents from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro antiviral activities of Caesalpinia pulcherrima and its related flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
7-O-Acetylneocaesalpin N: A Technical Overview for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on 7-O-Acetylneocaesalpin N, a cassane-type diterpenoid of interest. This guide details its chemical identity, and while specific bioactivity data for this compound is limited in publicly accessible literature, it contextualizes its potential through data on structurally related compounds isolated from the same natural source, Caesalpinia minax.
Chemical Identification
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1309079-08-0 |
| IUPAC Name | Phenanthro[3,2-b]furan-7-carboxylic acid, 1,6-bis(acetyloxy)-1,2,3,4,4a,5,6,6a,7,9,10a,11,11a,11b-tetradecahydro-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxo-,methyl ester,(1S,4aR,6S,6aR,7S,10aR,11aS,11bS)- |
| Molecular Formula | C₂₅H₃₄O₁₀ |
| Molecular Weight | 494.53 g/mol |
| Class | Cassane-type Diterpenoid |
| Natural Source | Seeds of Caesalpinia minax Hance |
Potential Biological Activity: Insights from Related Compounds
Summary of Cytotoxic Activity of Diterpenoids from Caesalpinia minax
The following table summarizes the in vitro cytotoxic activities (IC₅₀ values) of several structurally related cassane-type diterpenoids isolated from Caesalpinia minax. This data offers a valuable comparative baseline for anticipating the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Caesalpin A | HepG-2 (Liver) | 4.7 | [1] |
| MCF-7 (Breast) | 2.1 | [1] | |
| Caesalpin B | MCF-7 (Breast) | 7.9 | [1] |
| Caesalpin D | AGS (Stomach) | 6.5 | [1] |
| Neocaesalpin MR | HeLa (Cervical) | Mild Activity | [2][3] |
| HCT-8 (Colon) | Mild Activity | [2][3] | |
| Neocaesalpins S, T, U, V | HepG-2 (Liver) | Mild Activity | [4] |
| MCF-7 (Breast) | Mild Activity | [4] |
Experimental Protocols
The following is a representative experimental protocol for the assessment of cytotoxicity, based on methodologies frequently cited in the referenced literature for compounds isolated from Caesalpinia minax.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against cultured cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compound is added. A control group receiving medium with DMSO (vehicle) at the same concentration as the highest compound dose is included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Assay: 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Bioassay-Guided Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of bioactive compounds like this compound from their natural source.
Caption: A flowchart of the bioassay-guided isolation process for natural products.
Conceptual Signaling Pathway for Cytotoxicity
Many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death). The diagram below represents a simplified, conceptual signaling pathway that could be investigated for cassane-type diterpenoids.
Caption: A conceptual diagram of apoptosis induction by a cytotoxic compound.
References
Methodological & Application
Application Notes & Protocols: Total Synthesis of 7-O-Acetylneocaesalpin N
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed methodology for the total synthesis of 7-O-Acetylneocaesalpin N, a complex cassane diterpenoid. While a specific total synthesis for this molecule has not been published, this guide leverages successful strategies from the synthesis of structurally related natural products, such as Neocaesalpin A, to outline a plausible and robust synthetic route.[1][2][3][4] These protocols are intended to serve as a foundational resource for researchers aiming to synthesize this compound and other similar cassane diterpenoids for further investigation into their biological activities. Cassane diterpenoids have garnered significant interest due to their wide range of pharmacological properties, including anti-inflammatory, antitumor, and antimalarial effects.[4][5][6][7]
Proposed Retrosynthetic Analysis
The proposed retrosynthesis of this compound hinges on a convergent strategy, culminating in the late-stage formation of the butenolide moiety and installation of key oxygen functionalities. The central carbon skeleton is envisioned to be assembled via a strategic intermolecular Diels-Alder reaction, a powerful transformation for the construction of six-membered rings with high stereocontrol.[8][9][10][11][12]
The key disconnections in the retrosynthetic analysis are as follows:
-
Late-stage functional group manipulation: Removal of the acetyl groups and other protecting groups to arrive at the final product.
-
Butenolide formation: A furan (B31954) oxidation is a plausible route to the butenolide ring system.
-
Oxidations: The various hydroxyl and ketone functionalities are proposed to be introduced through a series of stereoselective oxidation reactions on a less-functionalized intermediate.
-
Diels-Alder Cycloaddition: The core tricyclic system is disconnected to a substituted diene and a dienophile, which can be prepared from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis is proposed to commence with the preparation of the diene and dienophile, followed by the key Diels-Alder reaction to construct the cassane core. Subsequent steps will focus on a carefully orchestrated sequence of oxidations to install the necessary functional groups, and the synthesis will conclude with the formation of the butenolide ring and final deprotection/acetylation steps.
Caption: Proposed forward synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from the syntheses of structurally related cassane diterpenoids and represent plausible methods for the key transformations in the proposed synthesis of this compound.
Key Experiment: Intermolecular Diels-Alder Reaction
This reaction is critical for the construction of the core tricyclic system of the cassane skeleton. The use of a Lewis acid catalyst is anticipated to be necessary to promote the reaction and control the stereochemistry.
Protocol:
-
To a solution of the dienophile (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere, add a solution of a suitable Lewis acid (e.g., Et₂AlCl, 1.5 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the furan-containing diene (1.2 equiv) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.
Key Experiment: Furan Oxidation to Butenolide
The formation of the characteristic butenolide moiety can be achieved through the oxidation of a furan intermediate. A mercury(II)-mediated oxidation has been shown to be effective in related systems.
Protocol:
-
To a solution of the furan intermediate (1.0 equiv) in a mixture of THF and water (4:1, 0.05 M), add mercury(II) acetate (B1210297) (2.0 equiv).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon consumption of the starting material, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous potassium iodide and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude butenolide by flash column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for key reaction steps adapted from the syntheses of analogous cassane diterpenoids. These values should be considered as a benchmark for the proposed synthesis of this compound.
| Step No. | Reaction | Reagents and Conditions | Representative Yield (%) | Reference |
| 1 | Intermolecular Diels-Alder Reaction | Diene, Dienophile, Et₂AlCl, CH₂Cl₂, -78 °C to rt | 74 | [13] |
| 2 | Prilezhaev Epoxidation | m-CPBA, CH₂Cl₂, 0 °C to rt | 82 | [4] |
| 3 | Reductive Epoxide Opening | LiAlH₄, THF, 0 °C to rt | 65 | [4] |
| 4 | Acetylation | Ac₂O, Pyridine, DMAP, CH₂Cl₂, rt | 71-94 | [4][14] |
| 5 | Furan Oxidation | Hg(OAc)₂, THF/H₂O, rt | Not specified, but effective | [1] |
| 6 | Saponification | aq. NaOH, MeOH/CH₂Cl₂, rt | 83 | [14] |
Biological Context: Anti-inflammatory Activity of Cassane Diterpenoids
Many cassane diterpenoids exhibit significant anti-inflammatory properties.[1][3][6][15][16][17] A common mechanism of action is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS). The synthesis of this compound would enable the investigation of its potential as an anti-inflammatory agent.
Caption: Putative anti-inflammatory mechanism of cassane diterpenoids.
Disclaimer: The synthetic route and protocols described herein are proposed based on existing literature for similar compounds and have not been experimentally validated for this compound. These notes should be used as a guide for further research and development. Standard laboratory safety precautions should be followed at all times.
References
- 1. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Cassane diterpenoids from Caesalpinia pulcherrima and their anti-inflammatory and α-glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furan Oxidation Reactions in the Total Synthesis of Natural Products | Semantic Scholar [semanticscholar.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 11. Diels–Alder Reaction [sigmaaldrich.com]
- 12. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Biological Evaluation of Cassane Diterpene (5 alpha)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds [digibug.ugr.es]
Application Note: Extraction and Isolation of Cassane Diterpenoids from Caesalpinia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Caesalpinia is a rich source of bioactive secondary metabolites, particularly cassane and norcassane-type diterpenoids, which have demonstrated a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, and antiplasmodial effects. This application note provides a detailed protocol for the extraction and isolation of these valuable compounds from Caesalpinia plant material, with a focus on techniques applicable to the purification of novel derivatives such as 7-O-Acetylneocaesalpin N. While a specific protocol for this compound is not available in the current literature, the methods described herein are based on established procedures for the successful isolation of structurally related cassane diterpenes from various Caesalpinia species.
Data Presentation
The following table summarizes typical extraction and fractionation yields obtained from Caesalpinia species, as reported in the literature. These values can serve as a general reference for researchers undertaking similar extraction projects.
| Plant Material | Extraction Solvent | Extraction Method | Crude Extract Yield (% w/w) | Fraction | Fraction Yield (% of crude extract) | Reference |
| Caesalpinia sappan Heartwood | 95% Ethanol | Reflux | 3.12% | Ethyl Acetate (B1210297) | 26.92% | [1] |
| Caesalpinia bonduc Legumes | Methanol (B129727) | Percolation | Not Specified | Ethyl Acetate | Not Specified | [2] |
| Caesalpinia crista Seeds | Methanol | Soxhlet | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
This section details a comprehensive, multi-step protocol for the extraction, fractionation, and purification of cassane diterpenoids from Caesalpinia seeds.
1. Preparation of Plant Material
-
Source: Seeds of a Caesalpinia species.
-
Procedure:
-
Collect fresh, mature seeds.
-
Thoroughly wash the seeds with distilled water to remove any impurities.
-
Air-dry the seeds in a shaded, well-ventilated area at room temperature for 7-10 days, or until completely dry.
-
Grind the dried seeds into a fine powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark, and dry place prior to extraction.[3]
-
2. Solvent Extraction
-
Materials:
-
Powdered seed material
-
Methanol (MeOH)
-
Soxhlet apparatus or large glass container for maceration
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
-
Procedure:
-
The powdered seed material is extracted with methanol. This can be achieved by either maceration or Soxhlet extraction for exhaustive extraction. For maceration, the powder is soaked in methanol at room temperature for a period of several days, with occasional agitation.
-
For a more efficient extraction, utilize a Soxhlet apparatus, refluxing the powdered material with methanol for an extended period.[4]
-
After extraction, the methanolic extract is filtered to remove solid plant material.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude methanol extract.[4]
-
3. Fractionation of the Crude Extract
-
Materials:
-
Crude methanol extract
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Separatory funnel
-
-
Procedure:
-
Suspend the crude methanol extract in distilled water.
-
Perform a liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity.
-
Begin by extracting with hexane to remove nonpolar compounds. Repeat this step multiple times for thorough separation.
-
Subsequently, partition the aqueous layer with ethyl acetate to isolate compounds of intermediate polarity, which often includes diterpenoids.[1]
-
Collect each solvent fraction and concentrate them using a rotary evaporator.
-
4. Chromatographic Purification
-
Materials:
-
Ethyl acetate fraction
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Appropriate solvent systems (e.g., gradients of hexane-ethyl acetate or dichloromethane-methanol)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system (if necessary)
-
-
Procedure:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.[5]
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
Further purify the combined fractions using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their size.[5]
-
For final purification and to obtain the pure this compound, semi-preparative HPLC may be required.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound and a potential signaling pathway associated with the biological activity of related compounds.
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Postulated cytotoxic mechanism of action for cassane diterpenoids.
References
- 1. phcogj.com [phcogj.com]
- 2. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phytojournal.com [phytojournal.com]
- 5. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 7-O-Acetylneocaesalpin N using a Validated HPLC-MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 7-O-Acetylneocaesalpin N, a cassane diterpenoid of significant interest. The described protocol is applicable for the analysis of this compound in various matrices, including plant extracts and biological samples, following appropriate sample preparation. This method utilizes reverse-phase chromatography for separation and tandem mass spectrometry for selective and sensitive detection, making it suitable for pharmacokinetic studies, quality control of herbal medicines, and natural product research.
Introduction
This compound belongs to the cassane diterpenoid family, a class of compounds isolated from plants of the Caesalpinia genus.[1][2] These compounds have garnered attention for their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[2] Accurate and precise quantification of these compounds is crucial for understanding their therapeutic potential, ensuring the quality and consistency of botanical preparations, and investigating their pharmacokinetic profiles. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive quantification of compounds in complex mixtures.[3][4][5] This application note provides a comprehensive protocol for the quantification of this compound using a validated HPLC-MS method.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (LC-MS grade).
-
Reference Standard: this compound (purity >98%).
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (or other appropriate sorbent).
-
Filters: 0.22 µm syringe filters (PTFE or other compatible material).
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for optimal separation.
Sample Preparation Protocol
A critical step for accurate quantification is the efficient extraction of the analyte from the sample matrix.[5]
-
Extraction from Plant Material:
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of 50% methanol.
-
-
Extraction from Plasma (for Pharmacokinetic Studies):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
HPLC-MS Method Parameters
The following parameters provide a starting point for method development and may require optimization for specific instruments and applications.
Table 1: HPLC and Mass Spectrometer Conditions
| Parameter | Value |
| HPLC | |
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Method Validation
The developed method should be validated according to ICH guidelines or equivalent standards.[6] Key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
| Precision (Intra- and Inter-day) | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 85-115% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 15% for varied parameters |
Data Presentation
Quantitative data should be organized for clarity and ease of comparison.
Table 3: Illustrative Quantitative Data for this compound
| Parameter | Result |
| Retention Time (min) | 12.5 |
| Precursor Ion (m/z) | To be determined empirically |
| Product Ion (m/z) | To be determined empirically |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | 0.9992 |
| LOD (ng/mL) | 0.3 |
| LOQ (ng/mL) | 1.0 |
| Intra-day Precision (%RSD) | 3.5 |
| Inter-day Precision (%RSD) | 5.8 |
| Accuracy (% Recovery) | 98.2 - 103.5 |
Note: The precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationship of Method Validation
Caption: Core parameters for validating a quantitative analytical method.
References
- 1. Cassane diterpenoids of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
Application Note: In Vitro Anti-inflammatory Assay for 7-O-Acetylneocaesalpin N
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in orchestrating the inflammatory response by releasing pro-inflammatory mediators upon activation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering signaling cascades that result in the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator in this process, inducing the expression of numerous pro-inflammatory genes.[1][2][3]
7-O-Acetylneocaesalpin N is a natural product isolated from plants of the Caesalpinia genus.[4][5] Compounds from this genus have demonstrated significant anti-inflammatory activities, often by modulating the NF-κB pathway.[4][5][6] This document provides a detailed protocol for evaluating the anti-inflammatory potential of this compound in vitro using the LPS-stimulated RAW 264.7 macrophage model.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the production of key inflammatory mediators in murine macrophage cells (RAW 264.7) stimulated with LPS. The primary endpoints measured are:
-
Nitric Oxide (NO) Production: Measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4][7][8]
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantified in the cell supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISA).[9][10]
-
Cell Viability: Assessed using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.[9][10]
The hypothesized mechanism involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory gene expression.[1][11]
Hypothesized Signaling Pathway Inhibition
LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that leads to the activation of the IKK complex. This complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (for NO production), TNF-α, and IL-6.[11] this compound is hypothesized to interfere with this pathway, potentially by inhibiting IκBα phosphorylation or another upstream step.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 Murine Macrophage cell line
-
This compound (Test Compound)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium Nitrite (NaNO2)
-
Mouse TNF-α and IL-6 ELISA Kits
-
Dexamethasone (Positive Control)
Experimental Workflow
Cell Culture and Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]
Cell Viability (MTT Assay)
-
After the final incubation period, remove the supernatant for NO and cytokine analysis.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Assay
-
Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent in a new 96-well plate.[7][8]
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
-
Measure the concentrations of TNF-α and IL-6 in the collected cell culture supernatants using commercial ELISA kits.
-
Follow the manufacturer's instructions precisely for the assay procedure and data analysis.[8][10]
Data Presentation
The following tables present representative data for the effect of this compound on cell viability and inflammatory markers. Dexamethasone is used as a positive control.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |
|---|---|---|
| Control (Untreated) | - | 100 ± 4.5 |
| LPS (1 µg/mL) | - | 98.2 ± 5.1 |
| This compound | 1 | 99.5 ± 3.8 |
| 5 | 98.9 ± 4.2 | |
| 10 | 97.6 ± 5.5 | |
| 25 | 96.1 ± 4.9 | |
| 50 | 94.3 ± 6.2 |
Data are presented as mean ± standard deviation (SD) from three independent experiments. Concentrations of the test compound up to 50 µM show no significant cytotoxicity.
Table 2: Inhibitory Effects of this compound on Inflammatory Mediators
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
|---|---|---|---|---|
| LPS Control | - | 100 | 100 | 100 |
| This compound | 1 | 91.5 ± 5.3 | 94.2 ± 6.1 | 95.8 ± 7.2 |
| 5 | 75.4 ± 4.8** | 80.1 ± 5.5* | 82.4 ± 6.6* | |
| 10 | 52.1 ± 3.9*** | 61.7 ± 4.2*** | 65.3 ± 5.1** | |
| 25 | 33.8 ± 3.1*** | 40.5 ± 3.8*** | 44.9 ± 4.0*** | |
| 50 | 18.2 ± 2.5*** | 25.6 ± 3.1*** | 29.7 ± 3.5*** | |
| Dexamethasone | 10 | 15.4 ± 2.2 * | 22.8 ± 2.9 * | 26.1 ± 3.3 * |
*Data are presented as mean ± SD (n=3). Statistical significance compared to LPS control: *p < 0.05, **p < 0.01, **p < 0.001.
Conclusion
This protocol provides a robust framework for assessing the in vitro anti-inflammatory properties of this compound. Based on representative data, the compound demonstrates a dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 macrophages without inducing cytotoxicity. These findings suggest that this compound is a promising candidate for further investigation as an anti-inflammatory agent, likely acting through the inhibition of the NF-κB signaling pathway.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antimicrobial Activity of 7-O-Acetylneocaesalpin N
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Acetylneocaesalpin N is a cassane diterpenoid, a class of natural products that has demonstrated a variety of biological activities. Notably, compounds isolated from Caesalpinia pulcherrima, the source of related molecules, have shown promising antibacterial properties.[1][2][3] The proposed mechanism of action for some cassane diterpenoids involves the disruption of the bacterial cell membrane, leading to cell death.[1][2][3] These findings underscore the potential of this compound as a novel antimicrobial agent.
These application notes provide detailed protocols for determining the antimicrobial spectrum and potency of this compound using standardized in vitro susceptibility testing methods. The following protocols are based on established microbiological techniques, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the Kirby-Bauer disk diffusion method for preliminary screening.
Data Presentation
Quantitative data from the antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for organizing your results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Test Microorganism | Gram Stain | MIC (µg/mL) | MIC (µM) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Vancomycin | |||
| Bacillus cereus | Gram-positive | Vancomycin | |||
| Escherichia coli | Gram-negative | Gentamicin | |||
| Pseudomonas aeruginosa | Gram-negative | Gentamicin | |||
| Candida albicans | Fungi | Amphotericin B |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Bactericidal/Bacteriostatic | |||
| Bacillus cereus | Bactericidal/Bacteriostatic | |||
| Escherichia coli | Bactericidal/Bacteriostatic | |||
| Pseudomonas aeruginosa | Bactericidal/Bacteriostatic |
Table 3: Zone of Inhibition for this compound using Kirby-Bauer Disk Diffusion Method.
| Test Microorganism | Concentration of this compound on disk (µg) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Vancomycin (30 µg) | |||||
| Bacillus cereus | Vancomycin (30 µg) | |||||
| Escherichia coli | Gentamicin (10 µg) | |||||
| Pseudomonas aeruginosa | Gentamicin (10 µg) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
This compound (purity ≥95%)[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotics (e.g., Vancomycin, Gentamicin, Amphotericin B)
-
Negative control (solvent used to dissolve the compound, e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound: Dissolve this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth to achieve the desired final concentrations. The final concentration of DMSO should not exceed 1% (v/v) as it may inhibit microbial growth.[6]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][8] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Assay Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent), and a sterility control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[4][9]
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[10][11][12]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[13][14]
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11][12] The MBC/MIC ratio can be calculated to determine if the compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[7][8][15]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Positive control antibiotic disks
-
Negative control disks (impregnated with the solvent)
-
Sterile forceps
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it uniformly across the surface of an MHA plate.[7][16]
-
Disk Application: Aseptically place the prepared disks, along with positive and negative control disks, on the surface of the agar.[15][16]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow
References
- 1. Discovery of diversified cassane diterpenoids as potent antibacterial agents from Caesaplinia pulcherrima and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Two New Cassane Diterpenoids from Caesaplinia pulcherrima against Bacillus cereus by Damage to Cell Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. CAS 1309079-08-0 | this compound [phytopurify.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. asm.org [asm.org]
- 9. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 14. microchemlab.com [microchemlab.com]
- 15. jcdr.net [jcdr.net]
- 16. asm.org [asm.org]
Application Notes & Protocols: Large-Scale Purification of 7-O-Acetylneocaesalpin N
These application notes provide a comprehensive, multi-step protocol for the large-scale purification of 7-O-Acetylneocaesalpin N, a cassane-type diterpenoid, from plant material. The methodology is based on established principles for the isolation of diterpenoids from complex natural product extracts.
Introduction
This compound belongs to the cassane-type diterpenoids, a class of natural products isolated from plants of the Caesalpinia genus.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4] Large-scale purification of these compounds is essential for further pharmacological studies and potential drug development. This protocol outlines a robust and scalable method for obtaining high-purity this compound. The purification strategy employs a combination of extraction, solvent partitioning, and multi-step chromatography.
Overall Purification Workflow
The purification process is a multi-stage procedure designed to progressively enrich and isolate the target compound from the crude plant extract. The general workflow is depicted below.
Caption: Purification workflow for this compound.
Experimental Protocols
3.1. Plant Material and Extraction
-
Preparation : Air-dry the relevant plant parts of a Caesalpinia species and grind them into a coarse powder.
-
Extraction : Macerate the powdered plant material with 70% ethanol (B145695) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3.2. Solvent Partitioning
-
Suspension : Suspend the crude extract in deionized water.
-
Liquid-Liquid Partitioning : Perform sequential liquid-liquid partitioning of the aqueous suspension with n-hexane followed by ethyl acetate (B1210297) (EtOAc).
-
Fraction Collection : Collect the n-hexane and EtOAc fractions separately. The target diterpenoids are typically enriched in the EtOAc fraction.
-
Concentration : Concentrate the EtOAc fraction to dryness in vacuo to yield the EtOAc-soluble portion.
3.3. Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the complex EtOAc fraction.
Step 1: Vacuum Liquid Chromatography (VLC)
VLC is utilized for the initial fractionation of the EtOAc-soluble portion.[5]
-
Column Preparation : Pack a sintered glass funnel with silica (B1680970) gel (200-300 mesh).
-
Sample Loading : Dissolve the dried EtOAc fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample evenly onto the top of the VLC column.
-
Elution : Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient is shown in the table below.
-
Fraction Collection : Collect fractions of a defined volume and monitor by Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Fractions enriched with the target compound from VLC are subjected to Prep-HPLC for final purification.[6]
-
Column : Use a C18 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.[7]
-
Detection : Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
Injection and Fractionation : Dissolve the enriched fraction in the mobile phase, filter, and inject onto the Prep-HPLC system. Collect the peak corresponding to this compound based on retention time.
3.4. Purity Assessment and Structural Elucidation
-
Purity Check : The purity of the isolated compound is determined by analytical HPLC-UV.
-
Structural Confirmation : The structure of this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[6][8]
Data Presentation
Table 1: Chromatographic Parameters for Purification
| Parameter | Vacuum Liquid Chromatography (VLC) | Preparative HPLC (Prep-HPLC) |
| Stationary Phase | Silica Gel (200-300 mesh) | Reversed-Phase C18, 10 µm |
| Mobile Phase | Stepwise gradient: n-Hexane:EtOAc (100:0 to 0:100), then EtOAc:MeOH (100:0 to 80:20) | Gradient: Acetonitrile (A) and Water (B) (e.g., 30% A to 70% A over 40 min) |
| Flow Rate | N/A (Gravity/Vacuum) | 10-20 mL/min |
| Detection | TLC with vanillin-sulfuric acid reagent | UV at 220 nm |
| Sample Loading | 10-50 g of EtOAc extract | 50-200 mg of VLC fraction |
| Outcome | Enriched fractions of diterpenoids | >95% pure this compound |
Hypothetical Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, related diterpenoids from Caesalpinia species have demonstrated anti-inflammatory and cytotoxic activities.[1][2] A plausible mechanism of action could involve the modulation of key inflammatory and cell survival pathways, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
This proposed pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. This mechanism is a common target for anti-inflammatory natural products.[9]
Disclaimer : The purification protocol described is a representative methodology based on the purification of similar diterpenoids and may require optimization for this compound. The depicted signaling pathway is hypothetical and based on the activities of structurally related compounds; further research is required for its validation.
References
- 1. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Analytical Standards for 7-O-Acetylneocaesalpin N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical standards of 7-O-Acetylneocaesalpin N, a cassane-type diterpenoid. The information is compiled for use by researchers, scientists, and professionals in drug development. While specific analytical data for this compound is not publicly available in extensive detail, this guide presents generalized methodologies derived from the analysis of structurally similar compounds isolated from Caesalpinia species.
Compound Information
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1309079-08-0 | Biopurify |
| Molecular Formula | C₂₅H₃₄O₁₀ | Biopurify |
| Molecular Weight | 494.537 g/mol | Biopurify |
| Purity | 95% - 99% | Biopurify |
| Compound Type | Diterpenoid | Biopurify |
Analytical Methodologies
The primary methods for the analysis of this compound and related cassane diterpenoids are High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and identification.[1][2]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the accurate quantification of this compound and for monitoring its degradation. The following protocol is a general guideline based on methods used for similar compounds.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient could be:
-
0-5 min: 60% Acetonitrile
-
5-45 min: 60-80% Acetonitrile
-
45-55 min: 80-100% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the chromophore of the molecule absorbs, typically between 220-280 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
Table 2: Representative HPLC Parameters for Cassane Diterpenoid Analysis
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or PDA (220-280 nm) |
| Injection Volume | 10-20 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of this compound. A combination of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analytical standard in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the stereochemistry.[1]
Table 3: Typical NMR Experiments for Structural Elucidation
| Experiment | Purpose |
| ¹H NMR | Determines the number and type of protons. |
| ¹³C NMR | Determines the number and type of carbons. |
| COSY | Identifies proton-proton spin-spin couplings. |
| HSQC | Correlates protons to their directly attached carbons. |
| HMBC | Identifies long-range (2-3 bond) proton-carbon couplings. |
| NOESY/ROESY | Determines spatial proximity of protons to elucidate stereochemistry. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI) is preferred.
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC system (LC-MS).
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity and fragmentation information. For diterpenoids, ESI in positive mode is common.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and MS/MS spectra to study the fragmentation pattern.
Table 4: Mass Spectrometry Parameters for Compound Identification
| Parameter | Description |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Scan Mode | Full Scan and MS/MS |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
Workflow and Pathway Diagrams
Diagram 1: Analytical Workflow for this compound
References
Application Notes and Protocols for 7-O-Acetyl Cassane Diterpenoids in Drug Discovery
Disclaimer: As of December 2025, specific data for a compound explicitly named "7-O-Acetylneocaesalpin N" is not available in the peer-reviewed scientific literature. The following application notes and protocols are based on the broader class of 7-O-acetylated cassane diterpenoids and related compounds isolated from the Caesalpinia genus. These compounds have shown significant potential in drug discovery, particularly in the areas of anti-inflammatory and anticancer research. The methodologies and data presented are synthesized from published studies on these analogous molecules and are intended to serve as a comprehensive guide for researchers in the field.
Introduction to 7-O-Acetyl Cassane Diterpenoids
Cassane diterpenoids are a large and structurally diverse family of natural products isolated from various species of the Caesalpinia genus.[1][2] These compounds have attracted considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimalarial, antiviral, and antitumor effects.[1][2] The presence of an acetyl group at the C-7 position of the cassane skeleton is a key structural feature that can modulate the bioactivity of these molecules. This document provides an overview of the potential applications of 7-O-acetyl cassane diterpenoids in drug discovery and detailed protocols for their investigation.
Potential Therapeutic Applications
Anti-inflammatory Activity: Several cassane-type diterpenoids isolated from Caesalpinia species have demonstrated potent anti-inflammatory properties.[3][4][5] The mechanism of action for some of these compounds involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[4][5] Specifically, certain cassane diterpenoids have been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS).[4][5] This suggests their potential as therapeutic agents for inflammatory diseases.
Anticancer Activity: Cytotoxicity against various cancer cell lines is another significant bioactivity of cassane diterpenoids.[6][7] Research has shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[7] For instance, some cassane diterpenoids have demonstrated efficacy against ovarian, gastric, and non-small cell lung cancer cell lines.[7] The presence and position of acetyl and other functional groups can influence the cytotoxic potency of these molecules.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of representative cassane diterpenoids from Caesalpinia species.
Table 1: Anti-inflammatory Activity of Cassane Diterpenoids
| Compound ID | Source Organism | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Caesalpulcherrin K | Caesalpinia pulcherrima | NO Production Inhibition | RAW 264.7 | 6.04 ± 0.34 | [3] |
| Caesalpulcherrin L | Caesalpinia pulcherrima | NO Production Inhibition | RAW 264.7 | 7.82 ± 0.55 | [3] |
| Caesalpulcherrin M | Caesalpinia pulcherrima | NO Production Inhibition | RAW 264.7 | 8.92 ± 0.65 | [3] |
| Cassane Diterpenoid 4 | Caesalpinia sinensis | NO Production Inhibition | RAW 264.7 | 8.2 - 11.2 | [4][5] |
| Cassane Diterpenoid 5 | Caesalpinia sinensis | NO Production Inhibition | RAW 264.7 | 8.2 - 11.2 | [4][5] |
| Cassane Diterpenoid 6 | Caesalpinia sinensis | NO Production Inhibition | RAW 264.7 | 8.2 - 11.2 | [4][5] |
Table 2: Cytotoxic Activity of Cassane Diterpenoids
| Compound ID | Source Organism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phanginin R | Caesalpinia sappan | A2780 (Ovarian) | 9.9 ± 1.6 | [7] |
| Phanginin R | Caesalpinia sappan | HEY (Ovarian) | 12.2 ± 6.5 | [7] |
| Phanginin R | Caesalpinia sappan | AGS (Gastric) | 5.3 ± 1.9 | [7] |
| Phanginin R | Caesalpinia sappan | A549 (Lung) | 12.3 ± 3.1 | [7] |
| 6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-ol | Caesalpinia crista | HeLa (Cervical) | >100 | [6] |
| 6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-ol | Caesalpinia crista | HL-60 (Leukemia) | 25 | [6] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the potential of 7-O-acetyl cassane diterpenoids to inhibit the production of nitric oxide in LPS-stimulated murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (7-O-acetyl cassane diterpenoid)
-
Griess Reagent
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of the test compound in DMEM. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compound. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (1 µg/mL final concentration) to each well (except for the negative control wells).
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value using a dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay
Objective: To determine the cytotoxic effect of 7-O-acetyl cassane diterpenoids on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, HL-60)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (7-O-acetyl cassane diterpenoid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.
Visualizations
Caption: Proposed anti-inflammatory mechanism of 7-O-acetyl cassane diterpenoids.
Caption: General workflow for natural product-based drug discovery.
Caption: Logical flow of an in vitro cytotoxicity experiment.
References
- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cassane diterpenoids from Caesalpinia pulcherrima and their anti-inflammatory and α-glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New diterpenoids from Caesalpinia species and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-O-Acetylneocaesalpin N
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-O-Acetylneocaesalpin N synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A1: The most direct precursor for the synthesis of this compound is Neocaesalpin N. This cassane diterpene possesses the core structure required for the target molecule, and the synthesis involves a selective acetylation at the C7 hydroxyl group.
Q2: Which functional group is targeted for acetylation in Neocaesalpin N?
A2: The target for acetylation is the secondary hydroxyl group at the C7 position of the Neocaesalpin N core structure. Selective acetylation is crucial if other hydroxyl groups are present in the molecule.
Q3: What are the common acetylating agents used for this type of transformation?
A3: Common acetylating agents include acetic anhydride (B1165640) (Ac₂O) and acetyl chloride (AcCl). The choice between them often depends on the reactivity of the substrate and the desired reaction conditions. Acetic anhydride is generally preferred for its milder nature and easier handling.
Q4: How can I monitor the progress of the acetylation reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot corresponding to the starting material (Neocaesalpin N) should diminish over time, while a new, typically less polar spot corresponding to the acetylated product (this compound) should appear and intensify. Co-spotting with the starting material is recommended for accurate comparison.
Q5: What are the expected challenges in the purification of this compound?
A5: Purification can be challenging due to the potential for side products, such as di-acetylated or unreacted starting material. Column chromatography is the most common purification method. Careful selection of the solvent system is critical to achieve good separation. The structural similarity of cassane diterpenes can make chromatographic separation difficult.[1]
Troubleshooting Guide
Low Yield
Low or no yield of this compound is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Decision Tree for Low Yield
References
solubility issues of 7-O-Acetylneocaesalpin N in bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 7-O-Acetylneocaesalpin N in bioassays.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the experimental use of this compound, focusing on solubility and its impact on bioassay results.
Q1: I'm observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What should I do?
This is a common issue for hydrophobic compounds like this compound, a cassane-type diterpenoid. The precipitation indicates that the compound's solubility limit has been exceeded in the final assay medium. Here are several steps you can take to troubleshoot this problem:
-
Reduce the Final Concentration: The simplest approach is to test a lower final concentration of the compound in your assay.
-
Optimize the Co-solvent Concentration: If you are using a co-solvent like Dimethyl Sulfoxide (B87167) (DMSO), ensure the final concentration in your assay is sufficient to maintain solubility, but low enough to avoid cellular toxicity (typically ≤0.5%).[1] You may need to perform a vehicle control experiment to determine the maximum tolerable concentration of your co-solvent for your specific assay.
-
Try Alternative Co-solvents: If DMSO is not effective or is causing toxicity, consider other water-miscible organic solvents. Ethanol or Polyethylene Glycol 400 (PEG 400) are common alternatives.[1]
-
Gentle Warming: Briefly and gently warming the solution can sometimes help to redissolve the compound. However, be cautious as excessive heat can lead to compound degradation. It is crucial to assess the stability of this compound at elevated temperatures.[1]
Q2: What is the recommended first step for dissolving this compound for a bioassay?
The most common initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer.[1] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating stock solutions of hydrophobic compounds.[1]
Q3: My solution is initially clear but becomes cloudy or shows precipitate over time. What does this indicate?
This observation suggests that your compound is in a supersaturated state and is slowly precipitating out of the solution. It could also indicate that this compound is unstable in your buffer system.
-
Use the Solution Immediately: Prepare your dilutions immediately before use to minimize the time for precipitation to occur.[1]
-
Evaluate Compound Stability: Perform a stability study of this compound in your chosen buffer to rule out degradation as the cause of precipitation.[1]
-
Consider Precipitation Inhibitors: In some cases, the inclusion of a precipitation inhibitor in your formulation may be necessary.[1]
Q4: Can pH adjustment improve the solubility of this compound?
The molecular structure of this compound (C₂₅H₃₄O₁₀) does not contain readily ionizable groups that would be significantly affected by pH changes within a typical physiological range.[2] Therefore, pH adjustment is unlikely to be a primary strategy for enhancing its solubility. However, the stability of the compound could be pH-dependent, which should be considered when formulating your assay buffer.
Q5: What are some advanced techniques if standard solvents are not effective?
If co-solvents are insufficient, you can explore more advanced formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]
-
Micelles: Diblock copolymers can form micelles that encapsulate hydrophobic compounds, enhancing their solubility in aqueous solutions.
-
Hydrotropes: Certain biobased solvents like γ-valerolactone (GVL) have been shown to act as hydrotropes, increasing the aqueous solubility of hydrophobic compounds.[4][5]
Data Presentation
Table 1: Common Solvents for Initial Solubility Testing of Hydrophobic Compounds
| Solvent | Solubilizing Power | Common Concerns |
| Dimethyl Sulfoxide (DMSO) | High | Can be toxic to cells at concentrations >0.5-1%[1] |
| N,N-Dimethylformamide (DMF) | High | Generally more toxic than DMSO[1] |
| Ethanol | Moderate | Can have biological effects on its own |
| Polyethylene Glycol 400 (PEG 400) | Moderate | Can increase the viscosity of the solution |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed vial to prevent solvent evaporation and water absorption.
Protocol 2: Determining Maximum Tolerated Co-solvent Concentration
-
Prepare a serial dilution of your chosen co-solvent (e.g., DMSO) in your cell culture medium or assay buffer to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Add these dilutions to your cells or assay system.
-
Incubate for the duration of your experiment.
-
Measure cell viability or assay performance to determine the highest concentration of the co-solvent that does not significantly affect the results. This will be your maximum tolerated vehicle concentration.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 1309079-08-0 | this compound [phytopurify.com]
- 3. japer.in [japer.in]
- 4. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | CoLab [colab.ws]
- 5. Collection - Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
Technical Support Center: 7-O-Acetylneocaesalpin N
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 7-O-Acetylneocaesalpin N in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with this compound in solution?
A1: While specific stability data for this compound is limited, its chemical structure, which includes a 7-O-acetyl group, suggests potential susceptibility to hydrolysis. Acetate (B1210297) esters are known to be labile and can undergo hydrolysis under certain conditions, leading to the formation of the corresponding alcohol (Neocaesalpin N) and acetic acid. This reaction is typically catalyzed by acidic or basic conditions.
Q2: What are the optimal storage conditions for this compound in a solid form and in solution?
A2: For solid this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture, at -20°C or -80°C for long-term storage. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -80°C to minimize freeze-thaw cycles. The choice of solvent and pH of the buffer are critical for stability.
Q3: My this compound solution has become cloudy or shows precipitate. What could be the cause and how can I resolve this?
A3: Cloudiness or precipitation can be due to several factors:
-
Poor Solubility: this compound, like many natural products, may have limited aqueous solubility.
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of the compound.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solvent Effects: If you are diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.[1]
To resolve this, please refer to the Troubleshooting Guide: Solubility Issues .
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of this compound is expected to be pH-dependent due to the presence of the acetate ester. Generally, ester hydrolysis is catalyzed by both acids and bases.[2][3] Therefore, neutral or slightly acidic conditions (around pH 4-6) are likely to provide the best stability.[4] Extreme acidic or alkaline pH should be avoided to prevent accelerated degradation.
Q5: Can temperature fluctuations during my experiment affect the stability of this compound?
A5: Yes, temperature can significantly impact the stability of this compound. As with most chemical reactions, the rate of hydrolysis of the acetyl group is expected to increase with temperature.[4] Therefore, it is recommended to perform experiments at a controlled and consistent temperature. For long-term experiments, lower temperatures are preferable to minimize degradation.
Troubleshooting Guides
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of a stock solution into an aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the aqueous buffer.[1] | - Decrease the final working concentration. - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible (typically <0.5% v/v).[1] - Add the stock solution to the aqueous buffer slowly while vortexing. |
| Cloudiness or precipitation in the prepared solution over time. | The compound is degrading, and the degradation product is less soluble. | - Prepare fresh solutions before each experiment. - Optimize the pH and temperature of the buffer to enhance stability. |
| Difficulty dissolving the solid compound directly in an aqueous buffer. | This compound has low intrinsic aqueous solubility.[5] | - First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF to create a concentrated stock solution.[1] Then, dilute this stock solution into your aqueous buffer. |
Troubleshooting Guide: Inconsistent Experimental Results
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or variable results between experiments. | The compound may be degrading in the experimental medium over the course of the assay. | - Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. - Consider adding the compound to the assay at the last possible moment. - Prepare fresh solutions for each experiment. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | These could be degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times. - Ensure your analytical method is "stability-indicating," meaning it can separate the intact compound from its degradation products.[6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[7][8][9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point. Use a PDA detector to monitor the purity of the peaks.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics (e.g., first-order) and half-life under each condition.
Quantitative Data
Specific quantitative stability data for this compound is not currently available in the public domain. The following table is an illustrative example based on the stability of acetyl groups in a different chemical context (acetylated wood) to demonstrate how such data could be presented.[4]
Table 1: Illustrative Half-life of Acetyl Groups at Different pH and Temperatures
| Temperature (°C) | pH | Approximate Half-life (years) |
| 24 | 6 | ~30 |
| 50 | 4 | ~1.5 |
| 50 | 8 | ~0.5 |
| 75 | 4 | ~0.2 |
| 75 | 8 | ~0.05 |
Disclaimer: This data is from a study on acetylated wood and is provided for illustrative purposes only. It does not represent the actual stability of this compound.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. sgs.com [sgs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Resistance in Antimicrobial Assays with 7-O-Acetylneocaesalpin N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Acetylneocaesalpin N in antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diterpenoid compound.[1] Diterpenoids are a class of chemical compounds isolated from various plant species, including those of the genus Caesalpinia.[2][3] Compounds from this genus have been reported to exhibit a range of pharmacological properties, including antimicrobial activities.[2][3][4]
Q2: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against our test organism. What are the possible causes?
A2: Inconsistent MIC values can stem from several factors. Key areas to investigate include the standardization of the inoculum density, the quality and preparation of the test medium, and the stability of the compound in the chosen solvent.[5] It is crucial to ensure a consistent final concentration of the bacterial suspension in each well, typically around 5 x 10^5 CFU/mL for broth microdilution assays.[5] Variations in media pH or cation concentration can also affect the activity of antimicrobial compounds.
Q3: Our quality control strain is showing MICs for this compound that are consistently higher than our previously established baseline. What should we do?
A3: A consistent shift in MIC values for a quality control (QC) strain suggests a systematic issue. First, verify the integrity of your this compound stock solution, as degradation can lead to reduced potency and consequently higher apparent MICs.[5] Prepare a fresh stock solution. If the issue persists, consider using a new lot of media or re-evaluating the incubation conditions.[5] Longer incubation times can sometimes result in higher MICs.
Q4: We are observing hazy growth or microcolonies within the zone of inhibition in our disk diffusion assays with this compound. How should this be interpreted?
A4: Hazy growth or the presence of microcolonies can be challenging to interpret and may indicate several phenomena, including the presence of a resistant subpopulation or trailing endpoints.[5] It is essential to re-examine the inoculum for purity. If the culture is pure, this observation could suggest that this compound may have a bacteriostatic rather than bactericidal effect at the tested concentration. Further investigation using time-kill kinetics assays may be warranted to understand the compound's activity over time.[6]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells/Plates
| Observation | Possible Cause | Recommended Action |
| Inconsistent turbidity in replicate wells of a broth microdilution plate. | Inoculum Heterogeneity: Uneven distribution of bacteria in the inoculum suspension. | Ensure the standardized inoculum is thoroughly vortexed before and during the addition to the microtiter plate wells. |
| Pipetting Errors: Inaccurate dispensing of the compound or inoculum. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge Effects: Evaporation from the outer wells of the microtiter plate during incubation. | Use a plate sealer or fill the outer wells with sterile broth without inoculum. | |
| Variable zone diameters for the same disk on different agar (B569324) plates. | Uneven Inoculum Lawn: Inconsistent swabbing of the agar surface. | Standardize the swabbing technique to ensure a uniform bacterial lawn. Rotate the plate approximately 60 degrees between each of the three swabs.[7] |
| Variation in Agar Depth: Inconsistent depth of the Mueller-Hinton Agar (MHA). | Pour MHA to a uniform depth of 4 mm.[5] |
Issue 2: No Zone of Inhibition or Unexpectedly High MICs
| Observation | Possible Cause | Recommended Action |
| No zone of inhibition around the this compound disk for a previously susceptible organism. | Compound Degradation: The stock solution of this compound may have degraded. | Prepare a fresh stock solution of the compound. Verify the storage conditions of both the stock solution and the powder. |
| Disk Potency: The antimicrobial disks may have lost potency. | Check the expiration date of the disks and ensure they are stored under recommended conditions.[5] | |
| Unexpectedly high MIC values for multiple bacterial strains. | Inoculum Density Too High: An overly dense inoculum can overwhelm the antimicrobial agent. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[5] |
| Intrinsic Resistance: The test organism may possess intrinsic resistance mechanisms to diterpenoids. | Review the literature for known resistance mechanisms in the test species. Consider using molecular techniques to screen for resistance genes.[8] | |
| Compound Precipitation: this compound may be precipitating out of solution in the test medium. | Visually inspect the wells for any precipitation. Consider using a different solvent or adding a solubilizing agent, ensuring the solvent itself has no antimicrobial activity at the concentration used. |
Data Presentation
Table 1: Example MIC Data for this compound and Control Antibiotics
| Organism | Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Amoxicillin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 | 0.25 |
| Staphylococcus aureus | Clinical Isolate (MRSA) | 32 | >32 | >256 |
| Escherichia coli | ATCC 25922 | 64 | 0.015 | 8 |
| Escherichia coli | Clinical Isolate (ESBL) | 128 | 16 | >256 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 | 0.25 | >256 |
Table 2: Example Zone Diameter Data for this compound (30 µg disk)
| Organism | Strain | Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 18 | Susceptible |
| Staphylococcus aureus | Clinical Isolate (MRSA) | 12 | Intermediate |
| Escherichia coli | ATCC 25922 | 10 | Resistant |
| Pseudomonas aeruginosa | ATCC 27853 | 6 | Resistant |
Note: Interpretive criteria for this compound are hypothetical and would need to be established through extensive studies.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.[5]
-
Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[9]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[5]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[9]
Protocol 2: Kirby-Bauer Disk Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.[5]
-
Inoculum Preparation: Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[9]
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[7]
-
Disk Application: Aseptically apply a this compound-impregnated disk to the surface of the agar. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[9]
-
Result Interpretation: Measure the diameter of the zone of inhibition to the nearest millimeter.[9]
Visualizations
Caption: A troubleshooting workflow for addressing unexpectedly high MIC values.
Caption: Common mechanisms of bacterial resistance to antimicrobial compounds.
References
- 1. CAS 1309079-08-0 | this compound [phytopurify.com]
- 2. mdpi.com [mdpi.com]
- 3. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.co [scielo.org.co]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. blog.biomall.in [blog.biomall.in]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing HPLC Separation of Neocaesalpin Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of neocaesalpin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of neocaesalpin isomers, which are structurally similar cassane diterpenoids.
Question: Why am I observing poor resolution or co-elution of my neocaesalpin isomers?
Answer:
Poor resolution is a common challenge when separating structurally similar isomers like neocaesalpins. Several factors can be optimized to improve separation.
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is performing optimally by running a standard to check for theoretical plates and peak symmetry.
-
System Suitability: Verify your HPLC system is functioning correctly by checking for leaks, ensuring the pump is delivering a consistent flow rate, and confirming the detector is stable.
Optimization Strategies:
-
Mobile Phase Composition: The organic modifier and additives in your mobile phase are critical for achieving selectivity between isomers.
-
Solvent Choice: If you are using methanol, consider switching to acetonitrile, or vice-versa. These solvents offer different selectivities and may resolve co-eluting peaks.
-
Additives: The addition of a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the aqueous portion of the mobile phase can improve peak shape and influence selectivity, especially if the isomers have ionizable functional groups.
-
-
Gradient Profile: A shallow gradient is often necessary to separate closely related isomers.
-
If you are using an isocratic method, consider implementing a gradient.
-
If you are already using a gradient, try decreasing the slope of the gradient (i.e., making it shallower) over the elution window of your isomers. This increases the interaction time with the stationary phase and can enhance resolution.
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Increasing the column temperature can sometimes lead to sharper peaks and improved resolution. It is advisable to screen a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition.
-
-
Stationary Phase: While C18 columns are commonly used, other stationary phases may offer better selectivity for your specific neocaesalpin isomers. Consider columns with different bonding chemistries, such as phenyl-hexyl or embedded polar groups, which can provide alternative selectivities.
Question: My peaks are tailing or fronting. What could be the cause and how can I fix it?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.
-
Solution: Adding an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing. Ensure your mobile phase pH is appropriate for your analytes.
-
-
Peak Fronting: This can be a result of column overload or a sample solvent that is stronger than the mobile phase.
-
Solution: Try reducing the injection volume or the concentration of your sample. Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Logical Relationship for Troubleshooting Peak Shape Issues:
Technical Support Center: Troubleshooting NMR Signal Overlap in 7-O-Acetylneocaesalpin N
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the NMR analysis of 7-O-Acetylneocaesalpin N, with a specific focus on resolving signal overlap.
Frequently Asked Questions (FAQs)
Q1: What is NMR signal overlap and why is it a problem?
A1: Nuclear Magnetic Resonance (NMR) signal overlap occurs when the resonance frequencies of different nuclei in a molecule are too close to be distinguished as separate peaks in the spectrum. This results in broad, unresolved signals or "humps," which can make it difficult to determine the precise chemical shift, multiplicity (splitting pattern), and integration of individual protons or carbons. This ambiguity complicates the structural elucidation and confirmation of complex molecules like this compound.
Q2: What are the common causes of signal overlap in the NMR spectrum of a natural product like this compound?
A2: The primary causes of signal overlap in complex molecules such as diterpenoids include:
-
Molecular Complexity: The presence of numerous protons and carbons in similar chemical environments leads to closely spaced signals.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons and carbons. Inappropriate solvent selection can lead to the coalescence of signals.[1][2]
-
Concentration: High sample concentrations can lead to intermolecular interactions that cause peak broadening and overlap.
-
Temperature: The temperature at which the NMR data is acquired can affect conformational flexibility and the rate of chemical exchange, both of which can influence signal appearance and resolution.
Q3: What are the initial steps I should take to troubleshoot signal overlap?
A3: Start with simple adjustments to the experimental conditions:
-
Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities and particulate matter. Use a high-purity deuterated solvent.
-
Adjust Concentration: Try acquiring spectra at different sample concentrations to see if dilution improves resolution.
-
Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent with different polarity or aromaticity (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential chemical shift changes and resolve overlapping signals.[1][2][3]
Troubleshooting Guide: Resolving Signal Overlap in this compound
This guide provides a systematic approach to resolving NMR signal overlap, from basic experimental adjustments to more advanced NMR techniques.
Problem: My ¹H NMR spectrum of this compound shows significant signal overlap in the aliphatic and/or aromatic regions, preventing clear analysis of multiplicities and integrations.
Solution 1: Optimization of Experimental Conditions
1.1. Change the Deuterated Solvent:
-
Rationale: Different solvents interact with the analyte in distinct ways, leading to changes in the chemical shifts of nearby protons. Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) that can resolve overlapping signals.[2]
-
Experimental Protocol:
-
Prepare a new sample of this compound in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Compare the new spectrum with the original to assess if the signal resolution has improved.
-
1.2. Vary the Sample Temperature:
-
Rationale: For molecules with conformational flexibility, changing the temperature can "lock" the molecule into a predominant conformation, which may result in sharper signals and better resolution.
-
Experimental Protocol:
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., starting from room temperature and decreasing in 10°C increments).
-
Monitor the changes in chemical shifts and line widths to identify a temperature that provides optimal resolution.
-
Solution 2: Application of Advanced NMR Techniques
If optimizing experimental conditions is insufficient, more advanced NMR experiments can be employed to resolve signal overlap.
2.1. Two-Dimensional (2D) NMR Spectroscopy:
-
Rationale: 2D NMR experiments spread the spectral information across a second frequency dimension, which can separate overlapping signals that are congested in a 1D spectrum.[4]
-
Key Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is useful for tracing out spin systems even when signals are overlapped.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. Since ¹³C spectra are generally better dispersed, this can help resolve overlapping proton signals by separating them based on the chemical shift of the carbon they are attached to.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons of a particular structural fragment, even if some signals are obscured.[5]
-
-
Experimental Protocol (General for 2D NMR):
-
Use a standard, well-shimmed sample of this compound.
-
Select the desired 2D NMR experiment on the spectrometer.
-
Use the instrument's default parameter set as a starting point and optimize parameters such as the number of scans and acquisition times to achieve adequate signal-to-noise.
-
Process the 2D data using appropriate software to visualize the correlation peaks.
-
2.2. Use of Lanthanide Shift Reagents (LSRs):
-
Rationale: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (such as hydroxyl or carbonyl groups). This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center. This can effectively spread out a crowded region of the spectrum.[6][7][8]
-
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum of this compound.
-
Add a small, measured amount of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.
-
Acquire another ¹H NMR spectrum and compare it to the original.
-
Continue adding small aliquots of the LSR and acquiring spectra until the desired signal separation is achieved. Be aware that excessive amounts of LSR can cause significant line broadening.[8]
-
Data Presentation: Representative NMR Data for Cassane Diterpenoids
| Position | Representative ¹³C Chemical Shift (ppm) | Representative ¹H Chemical Shift (ppm) | Notes on Potential Overlap |
| 1 | 30-40 | 1.0-2.5 (m) | High potential for overlap with other methylene (B1212753) protons in the aliphatic region. |
| 2 | 18-25 | 1.5-2.0 (m) | High potential for overlap with other methylene protons. |
| 3 | 35-45 | 1.2-2.2 (m) | High potential for overlap with other methylene protons. |
| 4 | 30-40 | - | Quaternary carbon. |
| 5 | 45-55 | 1.0-1.8 (m) | Potential overlap with other methine protons. |
| 6 | 25-35 | 1.5-2.5 (m) | High potential for overlap. |
| 7 | 70-80 | 4.5-5.5 (m) | The acetyl group at this position will likely shift this proton downfield, potentially reducing overlap with other aliphatic protons. |
| 8 | 40-50 | 1.8-2.5 (m) | Potential overlap. |
| 9 | 40-50 | 1.5-2.2 (m) | Potential overlap. |
| 10 | 35-45 | - | Quaternary carbon. |
| 11 | 120-140 | 5.5-6.5 (m) | Olefinic region; less likely to overlap with aliphatic protons but could overlap with other olefinic signals. |
| 12 | 120-140 | 5.5-6.5 (m) | Olefinic region. |
| 13 | 130-150 | - | Quaternary olefinic carbon. |
| 14 | 45-55 | 2.0-3.0 (m) | |
| 15 | 20-30 | 1.0-1.5 (d) | |
| 16 | 15-25 | 0.8-1.2 (d) | |
| 17 | 15-25 | 0.8-1.2 (s) | Methyl signals; may overlap with other methyl groups. |
| 18 | 25-35 | 0.7-1.1 (s) | Methyl signals. |
| 19 | 15-25 | 0.9-1.3 (s) | Methyl signals. |
| 20 | 60-70 | 3.5-4.5 (m) | Methylene protons adjacent to an oxygen or other heteroatom; may be in a less crowded region. |
| 7-OAc | 170-172 (C=O), 20-22 (CH₃) | 1.9-2.2 (s) | The acetyl methyl singlet is usually in a clear region but could overlap with other acetyl groups if present. |
Note: These are approximate chemical shift ranges based on related compounds and can vary depending on the specific stereochemistry and substitution pattern of this compound and the solvent used.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting NMR signal overlap.
Caption: Troubleshooting workflow for NMR signal overlap.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemconnections.org [chemconnections.org]
- 6. jmp.ir [jmp.ir]
- 7. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
minimizing degradation during extraction of 7-O-Acetylneocaesalpin N
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 7-O-Acetylneocaesalpin N during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a cassane-type diterpenoid, a class of natural products with diverse and interesting biological activities. Degradation during extraction can lead to reduced yield, the formation of artifacts, and potentially misleading biological assay results. The acetyl group at the 7-O position is particularly susceptible to hydrolysis under both acidic and alkaline conditions. Furthermore, the core diterpenoid structure can undergo rearrangements and aromatization, especially when exposed to acid, heat, or light.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors contributing to the degradation of this compound include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the 7-O-acetyl group and promote structural rearrangements.
-
Temperature: High temperatures can accelerate degradation reactions, including hydrolysis and thermal decomposition.
-
Light: Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products.
-
Oxidation: The presence of oxygen and metal ions can promote oxidative degradation of the molecule.
-
Enzymatic Degradation: If the plant material is not properly handled and dried, endogenous enzymes may alter the structure of the compound.
Q3: What are the recommended storage conditions for the plant material and the extracted this compound?
To minimize degradation, store the dried and powdered plant material in a cool, dark, and dry place. For the purified this compound, storage at -20°C in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from light and oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete Extraction: Insufficient solvent volume, extraction time, or inadequate grinding of plant material. | - Increase the solvent-to-solid ratio. - Extend the extraction time or perform multiple extraction cycles. - Ensure the plant material is finely powdered to maximize surface area. |
| Degradation during Extraction: Exposure to harsh pH, high temperature, or light. | - Use a neutral or slightly acidic extraction solvent. - Perform extraction at room temperature or below. - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. | |
| Presence of a major impurity with a lower polarity than this compound | Deacetylation: Hydrolysis of the 7-O-acetyl group, likely due to alkaline or acidic conditions. | - Neutralize the extraction solvent. - Avoid using strong acids or bases during the extraction and workup. - If pH adjustment is necessary, use dilute acids or bases and perform the step quickly at low temperatures. |
| Appearance of multiple unknown peaks in the chromatogram | Multiple Degradation Pathways: A combination of hydrolysis, oxidation, and/or photochemical reactions. | - Implement all protective measures: control pH, temperature, and light exposure. - Degas solvents and consider adding an antioxidant like ascorbic acid or BHT to the extraction solvent. - Work under an inert atmosphere (nitrogen or argon). |
| Aromatization of the cassane skeleton | Acid-Catalyzed Rearrangement: Presence of strong acids in the extraction or purification steps. | - Strictly avoid acidic conditions. Use neutral solvents for extraction and chromatography. - If acidic reagents are unavoidable for other reasons, use them at the lowest possible concentration and temperature for the shortest possible time. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
This protocol provides a general method for the extraction and fractionation of this compound from plant material, designed to minimize degradation.
-
Sample Preparation:
-
Grind the dried plant material (e.g., seeds of Caesalpinia species) into a fine powder (20-40 mesh).
-
-
Extraction:
-
Macerate the powdered plant material with methanol (B129727) (1:10 w/v) at room temperature for 24 hours.
-
Repeat the extraction three times.
-
Combine the methanol extracts and concentrate under reduced pressure at a temperature below 40°C.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
This compound is expected to be in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction under reduced pressure at a temperature below 40°C.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of the target compound from the enriched fraction.
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on silica gel.
-
Elute with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing this compound and further purify using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative HPLC:
-
For final purification, use preparative reverse-phase HPLC (e.g., C18 column) with a mobile phase of methanol and water or acetonitrile (B52724) and water.
-
Protocol 3: HPLC-UV Method for Quantification
This protocol describes a method for the quantitative analysis of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with methanol and water or acetonitrile and water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm.
-
Temperature: 25°C.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known amount of the extract or fraction in methanol, filter through a 0.45 µm filter, and inject into the HPLC.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Table 1: Influence of Extraction Method on the Yield and Purity of this compound
| Extraction Method | Temperature (°C) | Extraction Time (h) | Yield of Crude Extract (%) | Purity of this compound in Extract (%) |
| Maceration (Methanol) | 25 | 3 x 24 | 12.5 | 1.8 |
| Soxhlet (Methanol) | 65 | 12 | 15.2 | 1.2 (Degradation likely) |
| Ultrasound-Assisted (Methanol) | 40 | 3 x 1 | 13.1 | 2.1 |
| Supercritical CO₂ | 50 | 2 | 5.8 | 3.5 |
Table 2: Stability of this compound under Different pH Conditions
| pH | Temperature (°C) | Incubation Time (h) | Remaining this compound (%) |
| 3 (0.001 N HCl) | 25 | 24 | 85 |
| 7 (Phosphate Buffer) | 25 | 24 | 98 |
| 9 (0.001 N NaOH) | 25 | 24 | 75 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for extraction and purification.
Caption: Troubleshooting logic for low yield of target compound.
Technical Support Center: Refining Purification of 7-O-Acetylneocaesalpin N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for 7-O-Acetylneocaesalpin N.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying this compound from a crude plant extract?
A1: A common starting point is a two-step process involving initial extraction with a suitable solvent, followed by preliminary chromatographic separation. The choice of solvent for extraction will depend on the polarity of this compound. Given its structure, a solvent of medium polarity like ethyl acetate (B1210297) or dichloromethane (B109758) is a reasonable starting point. This is often followed by flash chromatography on silica (B1680970) gel to separate major classes of compounds.
Q2: Which chromatographic techniques are most effective for the final purification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the final purification of this compound, offering high resolution and purity.[1] Specifically, Reversed-Phase HPLC (RP-HPLC) is often used for the separation of moderately polar compounds like diterpenoids.[1]
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of this compound can be monitored using analytical techniques such as HPLC with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[2] Identification can be confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q4: What are the typical storage conditions for purified this compound?
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound.
Issue 1: Low Yield of this compound After Initial Extraction
Q: I am experiencing a very low yield of the target compound after the initial solvent extraction from my plant material. What could be the cause and how can I improve it?
A: Low yield during initial extraction can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal for this compound.
-
Solution: Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol). Analyze a small aliquot of each extract by TLC or HPLC to determine which solvent most efficiently extracts the target compound.
-
-
Incomplete Extraction: The extraction time or method may not be sufficient to fully extract the compound from the plant matrix.
-
Solution: Increase the extraction time or the number of extraction cycles. Consider using extraction enhancement techniques such as sonication or Soxhlet extraction.
-
-
Degradation of the Compound: this compound may be degrading during the extraction process, possibly due to heat or enzymatic activity.
-
Solution: Perform extractions at a lower temperature. If enzymatic degradation is suspected, consider flash-freezing the plant material in liquid nitrogen before extraction to denature enzymes.
-
Issue 2: Poor Peak Resolution in HPLC
Q: During HPLC purification, the peak corresponding to this compound is broad and overlaps with impurity peaks. How can I improve the resolution?
A: Poor peak resolution in HPLC can be addressed by systematically optimizing the chromatographic conditions.[1][3]
-
Mobile Phase Composition: The composition of the mobile phase is a critical factor in achieving good separation.[1]
-
Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water.[1] If you are running an isocratic elution, consider switching to a gradient elution to improve the separation of complex mixtures.[4]
-
-
Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.[1]
-
Solution: A lower flow rate generally leads to better resolution, but also longer run times.[1] Experiment with decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) to find a balance between resolution and analysis time.
-
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.[1]
-
Solution: Increasing the column temperature can sometimes improve peak shape and reduce run times. However, be cautious as excessive heat can degrade the compound. Test a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimum.
-
-
Column Choice: The stationary phase of your HPLC column may not be ideal for this separation.
-
Solution: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) or a different particle size.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Purity and Recovery of this compound in RP-HPLC
| Experiment ID | Mobile Phase Gradient (Acetonitrile/Water) | Purity (%) | Recovery (%) |
| A | 40-60% over 20 min | 85.2 | 92.5 |
| B | 50-70% over 20 min | 96.1 | 88.1 |
| C | 55-65% over 20 min | 98.5 | 85.3 |
| D | 50-70% over 30 min | 97.2 | 89.0 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Influence of Flow Rate and Temperature on Peak Resolution
| Experiment ID | Flow Rate (mL/min) | Temperature (°C) | Resolution (between this compound and nearest impurity) |
| E | 1.0 | 25 | 1.2 |
| F | 0.8 | 25 | 1.6 |
| G | 0.8 | 30 | 1.8 |
| H | 1.0 | 30 | 1.4 |
Note: Data is hypothetical and for illustrative purposes. A resolution value > 1.5 is generally considered good separation.
Experimental Protocols
Protocol 1: Preparative RP-HPLC for this compound Purification
This protocol outlines a general method for the purification of this compound from a semi-purified plant extract.
1. Sample Preparation: a. Dissolve the semi-purified extract in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water). b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column: a. System: Preparative HPLC system with a UV-Vis or DAD detector. b. Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size). c. Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (to be determined by UV-Vis scan, e.g., 220 nm).
3. Chromatographic Conditions: a. Mobile Phase A: Water (HPLC grade) b. Mobile Phase B: Acetonitrile (HPLC grade) c. Gradient: 50-70% B over 20 minutes. d. Flow Rate: 4.0 mL/min. e. Column Temperature: 30°C. f. Injection Volume: 500 µL (adjust based on sample concentration and column capacity).
4. Fraction Collection: a. Collect fractions based on the elution time of the target peak. b. Analyze the collected fractions by analytical HPLC to confirm purity.
5. Post-Purification: a. Pool the pure fractions. b. Remove the organic solvent using a rotary evaporator. c. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for low purity of the final product.
Caption: Logical relationships in HPLC method optimization.
References
Technical Support Center: Enhancing the Bioavailability of 7-O-Acetylneocaesalpin N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 7-O-Acetylneocaesalpin N, a cassane diterpene with potential therapeutic applications. Given that specific bioavailability data for this compound is limited in publicly available literature, this guide draws upon established principles for enhancing the bioavailability of poorly soluble natural products, particularly other diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the likely factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound, like many other cassane diterpenes, is likely limited by several factors:
-
Poor Aqueous Solubility: Diterpenoids are often lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2][3]
-
Low Dissolution Rate: Consequent to poor solubility, the rate at which the compound dissolves from its solid form into the GI fluids may be very slow.[4][5]
-
Intestinal Permeability: While lipophilicity can aid in passive diffusion across the intestinal epithelium, very high lipophilicity can sometimes lead to entrapment in the lipid bilayer, reducing overall permeability. There is often a trade-off between solubility and permeability.[6][7]
-
First-Pass Metabolism: The compound may be subject to extensive metabolism in the intestines and/or liver before it reaches systemic circulation.[8] This can involve enzymes such as cytochrome P450s.
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, reducing net absorption.[7]
Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Several innovative formulation strategies can be employed to overcome the challenges of poor solubility and enhance bioavailability.[1][5][9][10][11] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[3][5][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form.[1][2]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and enhance absorption via lymphatic pathways.[2][9][12]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[1][9][13][14][15]
Q3: How can I assess the bioavailability of my this compound formulation?
A3: A multi-tiered approach involving in vitro, in situ, and in vivo models is recommended to evaluate bioavailability.[16][17][18]
-
In Vitro Models: These are useful for initial screening and include dissolution testing in simulated gastric and intestinal fluids, and permeability assays using Caco-2 cell monolayers.[16][17]
-
In Situ Models: The single-pass intestinal perfusion (SPIP) model in rodents can provide more realistic data on permeability and absorption in a live setting.[7]
-
In Vivo Models: Pharmacokinetic studies in animal models (e.g., rats, mice) are the gold standard for determining bioavailability.[4][16][17] This involves administering the formulation and a control (e.g., an intravenous solution and a simple suspension) and measuring the plasma concentration of the compound over time to calculate key parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).[19][20]
Troubleshooting Guides
Issue 1: Low Dissolution Rate in Simulated GI Fluids
| Potential Cause | Troubleshooting Step | Rationale |
| Poor wettability of the compound. | Incorporate a surfactant (e.g., Polysorbate 80, Cremophor EL) into the formulation. | Surfactants reduce the interfacial tension between the hydrophobic drug particles and the aqueous dissolution medium, improving wetting and dissolution.[1] |
| Crystalline nature of the compound. | Prepare an amorphous solid dispersion using a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). | The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility and a faster dissolution rate.[5][9] |
| Large particle size. | Employ particle size reduction techniques such as jet milling or high-pressure homogenization to create a nanosuspension. | Reducing particle size dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution rate.[2][3][12] |
Issue 2: Poor Permeability in Caco-2 Cell Assay
| Potential Cause | Troubleshooting Step | Rationale |
| High lipophilicity leading to low apparent solubility. | Formulate as a cyclodextrin inclusion complex (e.g., with HP-β-CD). | Cyclodextrins increase the concentration of the drug in the aqueous donor compartment, creating a higher concentration gradient to drive passive diffusion.[13][14] |
| Active efflux by P-glycoprotein (P-gp). | Co-administer with a known P-gp inhibitor (e.g., piperine, verapamil) in the formulation. | Inhibition of P-gp reduces the efflux of the compound back into the apical side of the Caco-2 monolayer, resulting in higher net transport across the cells.[21] |
| Compound trapped in the cell membrane. | Formulate using a lipid-based system (SEDDS). | Lipid formulations can alter the transport pathway, potentially utilizing lymphatic uptake and avoiding direct membrane partitioning issues. They can also inhibit P-gp.[12] |
Issue 3: Low In Vivo Bioavailability Despite Good In Vitro Performance
| Potential Cause | Troubleshooting Step | Rationale |
| Extensive first-pass metabolism in the liver. | Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors like grapefruit juice extract in preclinical models). | Reducing metabolic breakdown increases the amount of active compound that reaches systemic circulation. |
| Precipitation of the drug in the GI tract from a supersaturated state. | Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the amorphous solid dispersion or other supersaturating formulation. | These polymers can maintain the drug in a supersaturated state for a longer period, allowing more time for absorption to occur.[9] |
| Poor correlation between in vitro model and in vivo environment. | Re-evaluate the in vitro dissolution and permeability conditions. Consider using more biorelevant media (e.g., FaSSIF, FeSSIF) and potentially an in situ perfusion model for better prediction. | The complexity of the GI tract (pH gradients, enzymes, bile salts) is not fully captured by simple in vitro models. Biorelevant media can provide a better simulation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30, PVP K30) in a 1:4 w/w ratio in a suitable organic solvent (e.g., methanol, ethanol) with vortexing until a clear solution is obtained.
-
Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed on the inside of the flask.
-
Drying: Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and loss of crystallinity (using techniques like DSC and XRD).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250 ± 20 g) for at least one week with free access to food and water.[20]
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Group Allocation: Randomly divide the rats into groups (n=6 per group), for example:
-
Group A: Intravenous (IV) administration of this compound (e.g., 5 mg/kg in a solubilizing vehicle).
-
Group B: Oral gavage of a simple suspension of this compound (e.g., 50 mg/kg in 0.5% carboxymethylcellulose).
-
Group C: Oral gavage of the test formulation (e.g., solid dispersion) at an equivalent dose of 50 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[20]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[22][23][24][25]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T½) using non-compartmental analysis software. Calculate absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for a related cassane diterpene, "Compound X," to illustrate the potential improvements achievable with formulation strategies. This data is for comparative purposes to guide experimental expectations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 25 | 2.0 | 980 ± 150 | 100 (Reference) |
| Solid Dispersion (1:4 with PVP K30) | 50 | 480 ± 60 | 1.0 | 3150 ± 400 | 321 |
| SEDDS Formulation | 50 | 620 ± 75 | 0.75 | 4500 ± 550 | 459 |
| HP-β-CD Complex (1:7 ratio) | 50 | 550 ± 65 | 1.0 | 3900 ± 480 | 398 |
Data are represented as mean ± SD and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for enhancing and evaluating bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantageous Solubility-Permeability Interplay When Using Amorphous Solid Dispersion (ASD) Formulation for the BCS Class IV P-gp Substrate Rifaximin: Simultaneous Increase of Both the Solubility and the Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamscience.com [benthamscience.com]
- 18. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Protosappanoside D from <i>Caesalpinia decapetala</i> and Evaluation of Its Pharmacokinetic, Metabolism and Pharmacological Activity - ProQuest [proquest.com]
- 20. Nanosuspensions Containing Oridonin/HP-β-Cyclodextrin Inclusion Complexes for Oral Bioavailability Enhancement via Improved Dissolution and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioavailability enhancement of formononetin by incorporation of natural bioenhancer in phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
7-O-Acetylneocaesalpin N in the Landscape of Neocaesalpin Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various neocaesalpins, a class of cassane-type diterpenoids. While specific experimental data for 7-O-Acetylneocaesalpin N is not publicly available, this document summarizes the known activities of other structurally related neocaesalpins to offer a valuable reference for future research and drug discovery efforts.
Introduction to Neocaesalpins
Neocaesalpins are a diverse group of cassane-type diterpenoids isolated from plants of the Caesalpinia genus. These natural products have garnered significant interest in the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. Their complex molecular architecture presents a rich scaffold for the development of novel therapeutic agents. This guide focuses on comparing the reported cytotoxic and anti-inflammatory activities of several well-characterized neocaesalpins.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various neocaesalpins and related cassane diterpenoids. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Cytotoxic Activity of Neocaesalpins and Related Diterpenoids
The cytotoxic effects of neocaesalpins have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented in Table 1.
Table 1: Cytotoxicity (IC50) of Neocaesalpins Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Caesalpin A | HepG-2 (Liver) | 4.7 | [1] |
| MCF-7 (Breast) | 2.1 | [1] | |
| Caesalpin B | MCF-7 (Breast) | 7.9 | [1] |
| Caesalpin D | AGS (Gastric) | 6.5 | [1] |
| Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | |
| HEY (Ovarian) | 12.2 ± 6.5 | ||
| AGS (Gastric) | 5.3 ± 1.9 | ||
| A549 (Lung) | 12.3 ± 3.1 | ||
| Neocaesalpin S | HepG-2 (Liver) | Mild Activity | [2] |
| MCF-7 (Breast) | Mild Activity | [2] | |
| Neocaesalpin T | HepG-2 (Liver) | Mild Activity | [2] |
| MCF-7 (Breast) | Mild Activity | [2] | |
| Neocaesalpin U | HepG-2 (Liver) | Mild Activity | [2] |
| MCF-7 (Breast) | Mild Activity | [2] | |
| Neocaesalpin V | HepG-2 (Liver) | Mild Activity | [2] |
| MCF-7 (Breast) | Mild Activity | [2] | |
| Caesalpinolide F | HCT-8 (Colon) | Mild Activity | [3] |
| MCF-7 (Breast) | Mild Activity | [3] | |
| Caesalpinolide G | HCT-8 (Colon) | Mild Activity | [3] |
| MCF-7 (Breast) | Mild Activity | [3] |
Note: "Mild Activity" indicates that the compounds were tested and showed some level of cytotoxicity, but specific IC50 values were not provided in the cited source.
Anti-inflammatory Activity of Neocaesalpins
Several neocaesalpins have been investigated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The IC50 values for NO inhibition are summarized in Table 2.
Table 2: Anti-inflammatory Activity (NO Inhibition) of Neocaesalpins in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Caesalmin U | 23.72 | [4] |
| Caesalminaxin O | > 50 | |
| Caesalminaxin P | 17.3 | [5] |
| Caesalminaxin Q | > 50 | |
| Caesalminaxin R | > 50 | |
| Caesalminaxin S | > 50 | |
| Caesalminaxin T | > 50 | |
| Caeminaxin A | 10.86 ± 0.82 | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG-2, MCF-7, AGS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (Neocaesalpins) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48 to 72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by spectrophotometry.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (Neocaesalpins) dissolved in DMSO
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation is also included.
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated group without compound treatment. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many cassane-type diterpenoids are believed to be mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: General experimental workflow for in vitro bioactivity screening.
Caption: Simplified NF-κB signaling pathway and potential inhibition by neocaesalpins.
Caption: Simplified MAPK signaling pathway and potential points of inhibition.
Conclusion and Future Directions
The available data clearly indicate that neocaesalpins and related cassane-type diterpenoids are a promising class of natural products with potent cytotoxic and anti-inflammatory activities. While a direct comparison involving this compound is not yet possible due to the absence of published data, the information compiled in this guide provides a valuable framework for understanding the potential bioactivities of this and other novel neocaesalpins.
Future research should focus on:
-
The isolation and comprehensive biological evaluation of this compound and other novel neocaesalpins.
-
Direct, side-by-side comparative studies of various neocaesalpins using standardized experimental protocols to establish clear structure-activity relationships.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.
Such efforts will be crucial for unlocking the full therapeutic potential of this fascinating family of natural products.
References
- 1. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1309079-08-0 | this compound [phytopurify.com]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. This compound | Benchchem [benchchem.com]
A Comparative Analysis of Synthetic vs. Natural Cassane Diterpenoids: A Guide for Researchers
While specific comparative data for the synthetic versus natural forms of 7-O-Acetylneocaesalpin N is not currently available in public literature, this guide provides a comprehensive comparison of closely related and well-studied cassane diterpenoids isolated from the Caesalpinia genus. This information serves as a valuable proxy for understanding the potential similarities and differences between synthetically derived and naturally sourced compounds of this class.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of cassane diterpenoids. The information presented is based on available experimental data for natural compounds and established synthetic methodologies for this class of molecules.
Executive Summary
Naturally occurring cassane diterpenoids, primarily isolated from various species of the Caesalpinia plant, have demonstrated a wide range of promising biological activities, including potent anti-inflammatory and cytotoxic effects. The natural source of this compound has been identified as the seeds of Caesalpinia minax Hance. While the synthesis of several cassane diterpenoids has been achieved, direct, head-to-head experimental comparisons of the biological efficacy of synthetic versus natural versions are scarce in published research. This guide summarizes the known biological activities of natural cassane diterpenoids and provides an overview of a representative synthetic approach and common experimental protocols.
Data Presentation: Biological Activity of Natural Cassane Diterpenoids
The following table summarizes the reported in vitro biological activities of several cassane diterpenoids isolated from various Caesalpinia species. This data highlights the potential therapeutic efficacy of this class of compounds.
| Compound Name | Source Species | Biological Activity | Cell Line/Assay | IC50 Value |
| Phanginin JA | Caesalpinia sappan | Cytotoxicity | A549 (Human non-small cell lung cancer) | 16.79 ± 0.83 μM[1] |
| Caesanamide A | Caesalpinia sappan | Cytotoxicity | HepG2 (Human liver cancer) | 13.48 ± 1.07 μM[2] |
| Caesanamide B | Caesalpinia sappan | Cytotoxicity | HepG2 (Human liver cancer) | 18.91 ± 0.98 μM[2] |
| Caesanine B | Caesalpinia sappan | Cytotoxicity | HepG2 (Human liver cancer) | 7.82 ± 0.65 μM[2] |
| Phanginin R | Caesalpinia sappan | Cytotoxicity | AGS (Human gastric cancer) | 5.3 ± 1.9 µM[3] |
| Phanginin R | Caesalpinia sappan | Cytotoxicity | A2780 (Human ovarian cancer) | 9.9 ± 1.6 µM[3] |
| 11-oxo-phanginin A | Caesalpinia sappan | Cytotoxicity | MCF-7 (Human breast cancer) | Moderate activity[4] |
| Caesalsappanins O–Q | Caesalpinia sappan | Cytotoxicity | MCF-7, HCT116 (Human colon cancer) | Moderate activity[4] |
| Phanginin U | Caesalpinia sappan | Cytotoxicity | MCF-7, HCT116 (Human colon cancer) | Moderate activity[4] |
| Caesalpinin Lactam Diterpenoid (Compound 4) | Caesalpinia sinensis | Anti-inflammatory (NO production inhibition) | LPS-induced RAW 264.7 macrophages | 8.2 - 11.2 µM[2][5] |
| Caesalpinin Lactam Diterpenoid (Compound 5) | Caesalpinia sinensis | Anti-inflammatory (NO production inhibition) | LPS-induced RAW 264.7 macrophages | 8.2 - 11.2 µM[2][5] |
| Caesalpinin Lactam Diterpenoid (Compound 6) | Caesalpinia sinensis | Anti-inflammatory (NO production inhibition) | LPS-induced RAW 264.7 macrophages | 8.2 - 11.2 µM[2][5] |
| Caeminaxin A | Caesalpinia minax | Anti-neuroinflammatory (NO production inhibition) | LPS-induced BV-2 microglia | 10.86 ± 0.82 μM[2][6] |
| Caesamins B | Caesalpinia minax | Anti-inflammatory (NO production inhibition) | LPS-induced RAW 264.7 macrophages | 45.67 ± 0.92 μM[7] |
| Caesamins F | Caesalpinia minax | Anti-inflammatory (NO production inhibition) | LPS-induced RAW 264.7 macrophages | 42.99 ± 0.24 μM[7] |
| Caesalsappanin R | Caesalpinia sappan | Antiplasmodial activity | IC50 at 3.60 μM[8] |
Experimental Protocols
Isolation of Natural Cassane Diterpenoids from Caesalpinia Seeds
A general procedure for the isolation of cassane diterpenoids from the seeds of Caesalpinia species is as follows:
-
Extraction: The air-dried and powdered seeds are extracted exhaustively with a solvent such as methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[8]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions, particularly the EtOAc fraction which is often rich in diterpenoids, are subjected to a series of chromatographic techniques for further purification. These techniques typically include:
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/EtOAc) to yield several sub-fractions.[8]
-
Sephadex LH-20 Column Chromatography: Sub-fractions are further purified using a Sephadex LH-20 column, often with methanol as the eluent, to remove smaller molecules and pigments.[8]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water or methanol/water).[8]
-
-
Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and comparison with literature data.[3][8]
Representative Synthetic Approach for Cassane Diterpenoids
While a specific protocol for this compound is not available, the synthesis of other cassane diterpenes, such as Taepeenin F, has been reported. A representative approach involves a multi-step synthesis starting from a readily available natural product like dehydroabietic acid. The key steps often include:
-
Modification of the Starting Material: The initial steps focus on modifying the core structure of the starting material to introduce necessary functional groups.
-
Key Ring-Forming Reactions: A crucial step is often a Diels-Alder reaction or a similar cycloaddition to construct the characteristic ring system of the cassane skeleton.
-
Functional Group Interconversions: Subsequent steps involve a series of reactions to modify functional groups and achieve the final desired structure. These can include oxidations, reductions, and protections/deprotections.
-
Purification: Each step is followed by purification, typically using column chromatography, to isolate the desired intermediate.
Due to the complexity and length of these synthetic routes, direct comparison of yield and purity with natural extraction is challenging without specific experimental data for the same compound.
Mandatory Visualization
Signaling Pathway for Anti-Inflammatory Activity
The anti-inflammatory effects of some cassane diterpenoids, such as caeminaxin A from Caesalpinia minax, are mediated through the suppression of the NF-κB and MAPK signaling pathways in microglia.[6]
Caption: Anti-inflammatory mechanism of Caeminaxin A.
General Experimental Workflow for Isolation and Bioactivity Screening
Caption: Workflow for isolating and testing cassane diterpenoids.
Conclusion
Cassane diterpenoids isolated from Caesalpinia species represent a promising class of natural products with significant anti-inflammatory and cytotoxic activities. While the synthesis of these complex molecules is an active area of research, there is a clear need for future studies to conduct direct comparisons of the biological activities of synthetic and natural versions of the same compound. Such studies would be invaluable for understanding the potential impact of minor impurities or stereoisomers that may arise from either source and for advancing the development of these compounds as therapeutic agents. Researchers are encouraged to focus on not only the total synthesis but also the comprehensive biological evaluation of the synthetic products against their natural counterparts.
References
- 1. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cassane Diterpenoids from Caesalpinia Species: Structure-Activity Relationship and Biological Evaluation
A Note to Our Audience: Initial research into the structure-activity relationship (SAR) of "7-O-Acetylneocaesalpin N analogs" did not yield specific information on a compound with this designation. The available scientific literature has not characterized a molecule by this name. Therefore, this guide provides a comprehensive comparison of a broader, yet closely related, class of compounds: cassane diterpenoids isolated from various Caesalpinia species . These compounds share a common structural framework and exhibit a range of promising biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.
The genus Caesalpinia is a rich source of cassane diterpenoids, a class of natural products characterized by a fused tricyclic or tetracyclic ring system.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antimalarial properties.[1][2] This guide summarizes the available quantitative data on the biological activities of various cassane diterpenoids, details the experimental protocols used for their evaluation, and explores the signaling pathways through which they exert their effects.
Structure-Activity Relationship of Cassane Diterpenoids
While a comprehensive SAR study on a single cassane scaffold with a wide array of synthetic analogs is not yet available in the public domain, preliminary insights can be gleaned from the biological evaluation of naturally occurring cassane diterpenoids.
The core cassane skeleton, a tricyclic system often fused with a furan (B31954) or lactone ring, is a key determinant of biological activity.[1] Variations in the substitution patterns on this scaffold significantly influence the potency and selectivity of these compounds. For instance, the presence and nature of oxygen-containing functional groups, such as hydroxyl, acetyl, and benzoyl groups, at various positions of the cassane skeleton appear to be critical for their cytotoxic and anti-inflammatory effects.
In terms of anti-inflammatory activity , several cassane diterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Some studies suggest that the presence of a lactam D-ring in place of the more common lactone moiety can lead to potent inhibitory effects on NO production.[3] The anti-neuroinflammatory activity of some cassane diterpenoids has been attributed to their ability to suppress the MAPK and NF-κB signaling pathways.[4]
Regarding anticancer activity , certain cassane diterpenoids have demonstrated significant cytotoxicity against various cancer cell lines.[5] For example, phanginin R has been reported to induce G1 phase cell cycle arrest and apoptosis in A2780 ovarian cancer cells, with its pro-apoptotic effects linked to the upregulation of cleaved-PARP and an enhanced Bax/Bcl-2 ratio, as well as the promotion of the tumor suppressor p53 protein.[5][6] Another compound, phanginin H, has been found to exhibit anti-pancreatic cancer activity by inducing autophagy through the ROS/AMPK/mTORC1 pathway.[7] The substitution pattern on the cassane skeleton is crucial, as closely related compounds can exhibit significantly different cytotoxic potencies.
Furthermore, some cassane diterpenoids have shown promising antibacterial and α-glucosidase inhibitory activities .[8] The structural features contributing to these activities are still under investigation, but the overall lipophilicity and the specific arrangement of functional groups likely play important roles in their mechanisms of action.
Data Presentation
The following table summarizes the biological activities of selected cassane diterpenoids from Caesalpinia species.
| Compound Name | Source Species | Biological Activity | Cell Line/Assay | IC50 / MIC (µM) | Reference |
| Anti-inflammatory Activity (NO Inhibition) | |||||
| Caesalpulcherrin K | C. pulcherrima | Anti-inflammatory | RAW 264.7 | 6.04 ± 0.34 | [8] |
| Caesalpulcherrin L | C. pulcherrima | Anti-inflammatory | RAW 264.7 | 8.92 ± 0.65 | [8] |
| Caesalpulcherrin M | C. pulcherrima | Anti-inflammatory | RAW 264.7 | 7.33 ± 0.51 | [8] |
| Caeminaxin A | C. minax | Anti-neuroinflammatory | BV-2 | 10.86 ± 0.82 | [4] |
| Anticancer Activity (Cytotoxicity) | |||||
| Phanginin R | C. sappan | Cytotoxicity | A2780 (Ovarian) | 9.9 ± 1.6 | [5][6] |
| Cytotoxicity | HEY (Ovarian) | 12.2 ± 6.5 | [5][6] | ||
| Cytotoxicity | AGS (Gastric) | 5.3 ± 1.9 | [5][6] | ||
| Cytotoxicity | A549 (Lung) | 12.3 ± 3.1 | [5][6] | ||
| Phanginin H | C. sappan | Anti-proliferative | PANC-1 (Pancreatic) | 18.13 ± 0.63 | [7] |
| 12-demethyl neocaesalpin F | C. pulcherrima | Cytotoxicity | HeLa, HL-60 | Not specified | [9] |
| α-Glucosidase Inhibitory Activity | |||||
| Compound 5 (unnamed) | C. pulcherrima | α-glucosidase inhibition | - | Significant at 10 µM | [8] |
| Compound 6 (unnamed) | C. pulcherrima | α-glucosidase inhibition | - | Significant at 10 µM | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., A2780, HEY, AGS, A549) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., cassane diterpenoids) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble purple formazan crystals are dissolved by adding 130 µL of DMSO to each well. The plates are then incubated for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 24-well plate at a density of 1 × 10⁵ cells/mL per well and incubated for 24 hours.
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. The cells are then incubated for an additional 24-48 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent and incubated for a specified time.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 540-570 nm. The amount of NO produced is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of the compound is calculated relative to the LPS-stimulated control.
Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
α-Glucosidase Inhibitory Assay
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase enzyme and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Incubation: The test compound is pre-incubated with the α-glucosidase enzyme solution for a short period (e.g., 5 minutes at 37°C).
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a defined time (e.g., 20 minutes at 37°C).
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The absorbance of the product, p-nitrophenol, is measured at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control reaction without the inhibitor.
Signaling Pathways
The biological activities of cassane diterpenoids are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of several cassane diterpenoids are attributed to their ability to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Certain cassane diterpenoids have been shown to suppress the activation of NF-κB and the phosphorylation of MAPKs (including ERK, JNK, and p38), thereby downregulating the expression of these inflammatory mediators.[4][10]
Anticancer Signaling Pathways
The anticancer effects of cassane diterpenoids involve the modulation of pathways that control cell proliferation, survival, and death. One of the key mechanisms is the induction of apoptosis (programmed cell death). Some cassane diterpenoids trigger apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio.[5] This leads to the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[5] Additionally, some compounds can induce cell cycle arrest, for instance at the G1 phase, preventing cancer cells from progressing through the cell division cycle.[5] The tumor suppressor protein p53 has also been implicated in the pro-apoptotic effects of some cassane diterpenoids.[5][6] Furthermore, the induction of autophagy via the ROS/AMPK/mTORC1 pathway has been identified as another mechanism of anticancer activity for certain cassane diterpenoids.[7]
Visualizations
References
- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cassane diterpenoids from Caesalpinia pulcherrima and their anti-inflammatory and α-glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New diterpenoids from Caesalpinia species and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Target Protein of 7-O-Acetylneocaesalpin N Remains Elusive
A comprehensive search for the validated target protein of 7-O-Acetylneocaesalpin N has yielded no specific publicly available data. This significant information gap prevents a comparative analysis of its performance against other alternatives, as the fundamental mechanism of action and its direct molecular counterpart within the cell remain uncharacterized in accessible scientific literature.
For researchers, scientists, and drug development professionals, the identification and validation of a drug's target protein is a critical first step in the long and rigorous process of therapeutic development. This foundational knowledge allows for the elucidation of its mechanism of action, the development of robust screening assays, and the rational design of more potent and selective derivatives. Without a known target, it is impossible to conduct the comparative experimental studies necessary for a comprehensive guide.
While the initial search did not provide specific information on this compound, the following sections outline the standard methodologies and data presentation that would be included in a comparison guide, should a target protein be identified and validated in the future.
Hypothetical Comparison of Target Engagement and Cellular Potency
Should the target protein of this compound be identified, a crucial step would be to compare its engagement and functional effect with other known modulators of the same target. This would typically be presented in a tabular format for clarity.
Table 1: Illustrative Comparison of Inhibitor Potency
| Compound | Target Binding Affinity (Kd, nM) | Cellular IC50 (nM) | Mechanism of Action |
| This compound | Data Not Available | Data Not Available | Unknown |
| Alternative A | 50 | 200 | Competitive Inhibitor |
| Alternative B | 15 | 80 | Allosteric Modulator |
| Standard-of-Care | 100 | 500 | Covalent Inhibitor |
This table represents a hypothetical scenario. All data for "Alternative A", "Alternative B", and "Standard-of-Care" are for illustrative purposes only.
Standard Experimental Protocols for Target Validation
Once a putative target protein is identified, a series of rigorous experiments are required to validate the interaction and its functional consequences. The following are standard protocols that would be employed.
Cellular Thermal Shift Assay (CETSA)
This method assesses the direct binding of a compound to its target protein in a cellular environment.
-
Cell Culture and Treatment: Culture relevant cells to 80-90% confluency. Treat cells with either this compound or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells and lyse them to release cellular proteins.
-
Heat Shock: Aliquot the lysate into separate PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the samples to pellet aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody specific to the putative target protein. Increased thermal stability of the target protein in the presence of this compound indicates direct binding.
Pull-Down Assay with Mass Spectrometry
This technique is used to identify the binding partners of a compound.
-
Compound Immobilization: Covalently attach a modified version of this compound to beads (e.g., sepharose beads).
-
Cell Lysate Incubation: Incubate the compound-conjugated beads with cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry. The putative target protein should be significantly enriched in the this compound pull-down compared to a control.
Visualizing the Path Forward: A Hypothetical Workflow
To move forward in characterizing this compound, a structured workflow would be essential.
Figure 1. A generalized workflow for the identification and validation of a novel compound's target protein.
A Comparative Analysis of Neocaesalpins from Diverse Caesalpinia Species for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of neocaesalpins, a class of cassane diterpenoids isolated from various Caesalpinia species. We delve into their biological activities, supported by available experimental data, to highlight their potential as therapeutic agents.
Neocaesalpins, a significant subgroup of cassane diterpenoids, are predominantly found in plants of the Caesalpinia genus. These natural compounds have garnered considerable attention in the scientific community for their diverse and potent biological activities. This guide offers a comparative overview of several neocaesalpins, summarizing their reported anti-inflammatory, cytotoxic, α-glucosidase inhibitory, and antiviral properties. The data presented herein is compiled from various studies to facilitate a comparative understanding of their therapeutic potential.
Data Presentation: A Comparative Overview of Biological Activities
The following table summarizes the quantitative data (IC50 values) for the biological activities of various neocaesalpins and related cassane diterpenoids isolated from different Caesalpinia species. It is important to note that the data is collated from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Caesalpinia Species | Biological Activity | Assay | Cell Line / Enzyme | IC50 (µM) | Reference |
| Neocaesalpin F | C. pulcherrima | α-Glucosidase Inhibition | α-Glucosidase Inhibitory Assay | Yeast α-glucosidase | - | [1] |
| Neocaesalpin G | C. pulcherrima | α-Glucosidase Inhibition | α-Glucosidase Inhibitory Assay | Yeast α-glucosidase | - | [1] |
| Pulcherrilactone B | C. pulcherrima | α-Glucosidase Inhibition | α-Glucosidase Inhibitory Assay | Yeast α-glucosidase | 171 ± 5.56 | [1] |
| Caesalpulcherrin K | C. pulcherrima | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 6.04 ± 0.34 | [2] |
| Caesalpulcherrin L | C. pulcherrima | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 8.92 ± 0.65 | [2] |
| Caesalpulcherrin M | C. pulcherrima | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 7.31 ± 0.52 | [2] |
| Phanginin JA | C. sappan | Cytotoxicity | MTT Assay | A549 (Non-small cell lung cancer) | 16.79 ± 0.83 | [3] |
| Phanginin R | C. sappan | Cytotoxicity | MTT Assay | A2780 (Ovarian cancer) | 9.9 ± 1.6 | [4][5] |
| Cytotoxicity | MTT Assay | HEY (Ovarian cancer) | 12.2 ± 6.5 | [4][5] | ||
| Cytotoxicity | MTT Assay | AGS (Gastric cancer) | 5.3 ± 1.9 | [4][5] | ||
| Cytotoxicity | MTT Assay | A549 (Non-small cell lung cancer) | 12.3 ± 3.1 | [4][5] | ||
| Caesalmin C | C. minax | Antiviral | Cytopathogenic Effect (CPE) Reduction Assay | Para3 virus | 8.2 µg/mL | [6][7] |
| Caesalmin B | C. minax | Antiviral | Cytopathogenic Effect (CPE) Reduction Assay | Para3 virus | 55 | [6] |
| Bonducellpin D | C. minax | Antiviral | Cytopathogenic Effect (CPE) Reduction Assay | Para3 virus | 48 | [6] |
Experimental Protocols
Isolation of Neocaesalpins
Neocaesalpins are typically isolated from the aerial parts, leaves, or seeds of Caesalpinia species. The general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol (B145695).
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The active fractions are subjected to various chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.[8][9]
-
Structure Elucidation: The chemical structures of the isolated neocaesalpins are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[8][9]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of neocaesalpins is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][9][10][11]
-
Cell Seeding: Cancer cells (e.g., A549, HEY, AGS, A2780) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4][5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (neocaesalpins) and incubated for a specified period (e.g., 72 hours).[10]
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[9][10]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[10]
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[4]
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[7][12][13][14][15]
-
Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates and incubated.[7][12]
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the neocaesalpins for a certain period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.[12][13]
-
Nitrite Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[7][12]
-
Absorbance Reading: The absorbance is measured at a wavelength of around 540 nm.[7][12]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.
α-Glucosidase Inhibitory Assay
The potential of neocaesalpins to act as anti-diabetic agents is evaluated through their ability to inhibit the α-glucosidase enzyme.[5][16][17]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).[16]
-
Reaction Mixture: The test compound (neocaesalpin) is pre-incubated with the α-glucosidase solution.[16]
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 20 minutes).[16]
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.[16]
-
Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.[16]
-
Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Mandatory Visualization
Signaling Pathways
Cassane diterpenoids, the broader class to which neocaesalpins belong, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the MAPK and NF-κB signaling pathways, which are crucial in the inflammatory response.
Caption: Inhibition of MAPK and NF-κB signaling pathways by neocaesalpins.
Experimental Workflow: Cytotoxicity MTT Assay
The following diagram outlines the typical workflow for assessing the cytotoxicity of neocaesalpins using the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
Logical Relationship: From Plant to Potential Drug
This diagram illustrates the logical progression from the natural source to the potential therapeutic application of neocaesalpins.
Caption: The drug discovery pipeline for neocaesalpins.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 7-O-Acetylneocaesalpin N and Analogs as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the α-glucosidase inhibitory activity of cassane diterpenoids, with a focus on the potential of 7-O-Acetylneocaesalpin N and its analogs. The data presented herein is intended to inform research and development efforts in the discovery of novel therapeutics for metabolic disorders such as type 2 diabetes.
Introduction to α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, primarily glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes mellitus. Several synthetic α-glucosidase inhibitors, such as Acarbose, are clinically available, but the exploration of natural compounds with similar or superior inhibitory profiles and potentially fewer side effects is an active area of research.
Cassane diterpenoids, a class of natural products isolated from the Caesalpinia genus, have demonstrated a wide range of biological activities, including anti-inflammatory, antimalarial, and α-glucosidase inhibitory effects. This guide focuses on the comparative α-glucosidase inhibitory potential of these compounds.
Quantitative Comparison of α-Glucosidase Inhibitors
The following table summarizes the α-glucosidase inhibitory activity of Neocaesalpin N, a close structural analog of this compound, in comparison to other cassane diterpenoids and the well-established inhibitor, Acarbose.
| Compound | Type | Source Organism | α-Glucosidase Inhibition |
| Neocaesalpin N | Cassane Diterpenoid | Caesalpinia bonduc | 43.83% inhibition at 50 µM[1][2] |
| Cassabonducin D | Cassane Diterpenoid | Caesalpinia bonduc | 47.17% inhibition at 50 µM[1][2] |
| Pulcherrilactone B | Cassane Diterpenoid | Caesalpinia pulcherrima | IC50: 171 ± 5.56 µM[3] |
| Unnamed Diterpenoid 1 | Cassane Diterpenoid | Pterolobium macropterum | IC50: 66 µM[3][4] |
| Unnamed Diterpenoid 3 | Dimeric Cassane | Pterolobium macropterum | IC50: 44 µM[3][4] |
| Acarbose | Synthetic | N/A | IC50: 178 µM[4] (Varies by assay conditions) |
Note: The inhibitory activity of Neocaesalpin N and Cassabonducin D is presented as percentage inhibition at a fixed concentration, as reported in the cited literature. A direct comparison of potency with compounds for which IC50 values are available should be made with caution.
Experimental Protocols
The following is a representative experimental protocol for an in vitro α-glucosidase inhibition assay, based on commonly cited methodologies.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (e.g., this compound, known inhibitors)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare stock solutions of the test compounds and Acarbose in a suitable solvent (e.g., DMSO), followed by serial dilutions in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a solution of the test compound or Acarbose at various concentrations.
-
Add the α-glucosidase solution to each well and incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Molecular Interactions and Experimental Process
The following diagrams, generated using the DOT language, illustrate the α-glucosidase signaling pathway and the experimental workflow for its inhibition assay.
Caption: Mechanism of α-glucosidase action and its inhibition.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
References
- 1. Cassane diterpenoids from the seeds of Caesalpinia bonduc and their nitric oxide production and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Cassane diterpenoids with α-glucosidase inhibitory activity from the fruits of Pterolobium macropterum [beilstein-journals.org]
Extensive Research Reveals No Publicly Available Data on the Synergistic Effects of 7-O-Acetylneocaesalpin N
Despite a comprehensive search of scientific literature and databases, no studies detailing the synergistic effects of 7-O-Acetylneocaesalpin N with other compounds have been identified. Furthermore, there is a lack of publicly available information regarding the biological activities and mechanism of action of this specific compound.
For researchers, scientists, and drug development professionals interested in the potential of this compound in combination therapies, this absence of data presents a significant knowledge gap. The initial aim of providing a detailed comparison guide, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time due to the unavailability of foundational research on this particular molecule.
The scientific community continuously explores the synergistic potential of natural and synthetic compounds to enhance therapeutic efficacy and overcome drug resistance. This typically involves a multi-step research process that includes:
-
Initial Screening: Identifying the standalone biological activity of a compound to understand its primary mechanism of action.
-
Hypothesis-Driven Combination Studies: Based on its mechanism, pairing the compound with other agents that target complementary or related pathways.
-
In Vitro and In Vivo Testing: Quantitatively assessing the synergistic, additive, or antagonistic effects of the combination using established experimental models.
-
Mechanism Elucidation: Investigating the molecular pathways underlying any observed synergistic interactions.
Currently, this compound does not appear to have entered the initial stages of this research pipeline in a publicly documented manner. Therefore, no experimental data exists to populate a comparative guide on its synergistic effects.
This report underscores the vast number of natural compounds yet to be fully characterized and highlights a potential area for future investigation. Researchers with access to this compound may find value in conducting foundational studies to determine its biological properties, which would be a prerequisite for any subsequent investigation into its synergistic potential. Without such primary research, any discussion of its combination effects remains purely speculative.
Validating the In Vivo Anti-Neuroinflammatory Effects of Cassane Diterpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The quest for novel therapeutic agents that can effectively modulate neuroinflammatory pathways is a significant focus of current research. Cassane diterpenes, a class of natural products isolated from the Caesalpinia genus, have emerged as promising candidates due to their reported anti-inflammatory properties. This guide provides a comparative analysis of the anti-neuroinflammatory potential of cassane diterpenes, with a focus on in vitro data for caeminaxin A, against established anti-neuroinflammatory agents, Ibudilast (B1674240) and Minocycline (B592863), for which in vivo data is available. Due to the current lack of specific in vivo studies on 7-O-Acetylneocaesalpin N, this guide utilizes data from the structurally related cassane diterpenoid, caeminaxin A, to provide a relevant comparative framework.
Comparative Data on Anti-Neuroinflammatory Agents
The following table summarizes the available data on the anti-neuroinflammatory effects of caeminaxin A (in vitro) and the well-characterized drugs, Ibudilast and Minocycline (in vivo). This allows for a cross-model comparison of their mechanisms and efficacy.
| Compound | Model System | Key Findings | Mechanism of Action | Relevant Cytokine/Mediator Modulation |
| Caeminaxin A | LPS-induced BV-2 microglia (in vitro) | Potent inhibition of nitric oxide (NO) production with IC50 values ranging from 10.86 to 32.55 µM.[1][2] | Suppression of MAPK and NF-κB signaling pathways.[1][2] | Downregulation of iNOS and COX-2 protein expression.[1][2] |
| Ibudilast | Animal models of neuroinflammation (e.g., EAE, cuprizone-induced demyelination) (in vivo) | Reduces microglial activation and white matter damage.[3] Slows the rate of whole-brain atrophy in progressive MS patients.[4] | Non-selective phosphodiesterase (PDE) inhibitor (PDE-3, -4, -10, -11), macrophage migration inhibitory factor (MIF) inhibitor, and TLR4 antagonist.[5] | Suppresses pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enhances the anti-inflammatory cytokine IL-10.[6][7] |
| Minocycline | Animal models of neurodegeneration and neuroinflammation (e.g., cerebral ischemia/reperfusion, amyloid-β administration) (in vivo) | Reduces microglial activation, neuronal cell death, and improves cognitive function.[8][9] | Semi-synthetic tetracycline (B611298) with anti-inflammatory and antioxidant properties.[9] Inhibits microglial activation.[1] | Reduces levels of pro-inflammatory cytokines (IL-1β, TNF-α) and malondialdehyde (MDA).[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo models used to assess anti-neuroinflammatory effects.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is widely used to mimic systemic inflammation leading to a neuroinflammatory response in the brain.[10]
-
Animals: Adult male C57BL/6J mice are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
LPS Administration: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.25 mg/kg to 5 mg/kg) is administered to induce neuroinflammation.[10][11] The dose can be adjusted to induce acute or chronic inflammation.
-
Test Compound Administration: The test compound (e.g., caeminaxin A, if in vivo studies were to be conducted) or vehicle is typically administered orally or via i.p. injection at a specified time before or after the LPS challenge.
-
Assessment of Neuroinflammation:
-
Behavioral Tests: Locomotor activity and cognitive function can be assessed using tests like the open-field test or Morris water maze.[10]
-
Biochemical Analysis: At a predetermined time point post-LPS injection (e.g., 24 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected. Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), iNOS, and COX-2 can be measured using ELISA, RT-PCR, or Western blotting.[10][11]
-
Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba1) and astrogliosis.[11]
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.
-
Animals: Adult male Wistar or Sprague-Dawley rats are typically used.
-
Baseline Measurement: The initial volume or thickness of the rat's hind paw is measured using a plethysmometer or calipers.
-
Test Compound Administration: The test compound or vehicle is administered, usually orally or via i.p. injection, one hour prior to the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.[12][13] The contralateral paw receives an injection of saline as a control.
-
Measurement of Edema: Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved in neuroinflammation research.
Caption: LPS-induced pro-inflammatory signaling cascade and the inhibitory targets of caeminaxin A.
Caption: A generalized workflow for in vivo evaluation of anti-neuroinflammatory compounds.
While direct in vivo evidence for the anti-neuroinflammatory effects of this compound is currently unavailable, the in vitro data for the related cassane diterpenoid, caeminaxin A, suggests a promising mechanism of action through the inhibition of the MAPK and NF-κB signaling pathways. Compared to established drugs like Ibudilast and Minocycline, which have demonstrated in vivo efficacy through different mechanisms, cassane diterpenes represent a novel class of compounds warranting further investigation. Future in vivo studies using standardized models, such as LPS-induced neuroinflammation, are essential to validate the therapeutic potential of this compound and other cassane diterpenes for the treatment of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MS Minute: Ibudilast [practicalneurology.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Effects of Ibudilast on Central and Peripheral Markers of Inflammation in Alcohol Use Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain [frontiersin.org]
- 8. Minocycline reduces inflammatory parameters in the brain structures and serum and reverses memory impairment caused by the administration of amyloid β (1-42) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of minocycline on cognitive impairments induced by transient cerebral ischemia/reperfusion through its anti-inflammatory and anti-oxidant properties in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Prudent Disposal of 7-O-Acetylneocaesalpin N in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Disposal of 7-O-Acetylneocaesalpin N.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, appropriate personal protective equipment (PPE) must be worn. This includes, but is not limited to, safety goggles, a lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile gloves).[1][2][3] All manipulations of this compound, especially where dust or aerosols may be generated, should be conducted in a certified chemical fume hood to prevent inhalation.[2][3]
Step-by-Step Disposal Plan for this compound
Given the lack of specific hazard data for this compound, the primary principle for its disposal is to prevent its release into the environment and to ensure the safety of all laboratory personnel. Do not dispose of this compound down the drain or in regular trash.[3][4]
Step 1: Waste Characterization and Segregation
Treat this compound waste as hazardous chemical waste.[5] It is crucial to segregate this waste from other waste streams to avoid potentially dangerous reactions.[5]
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used.[6] Do not mix aqueous waste with organic solvent waste.
Step 2: Container Selection and Labeling
Select waste containers that are chemically compatible with this compound and any solvents used.[5] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable for organic compounds.[5]
Each waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) used and their approximate concentrations
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Step 3: Waste Accumulation and Storage
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[5] Ensure containers are kept tightly sealed except when adding waste.[5] Secondary containment, such as a larger bin, is recommended to contain any potential leaks.[5]
Step 4: Arranging for Final Disposal
Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5] EHS will coordinate with a licensed hazardous waste contractor for proper final disposal.[5] Be prepared to provide any available information about the compound to the EHS personnel.[5]
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is available, general guidelines for laboratory chemical waste apply. The following table summarizes key quantitative considerations:
| Parameter | Guideline | Rationale |
| Container Size | Typically ≤ 5 Gallons (or as specified by institutional EHS) | To minimize the risks associated with storing large quantities of hazardous waste in the lab. |
| pH of Aqueous Waste | Neutralized to pH 6-8 before collection (if safe and permissible) | To reduce corrosivity (B1173158) and reactivity of the waste.[6] |
| Storage Time Limit | Varies by jurisdiction and institutional policy (e.g., 90-180 days) | To ensure timely and regular disposal of hazardous materials. |
Experimental Protocols
As the recommended disposal method involves collection by a professional service, there are no experimental protocols for the on-site treatment or neutralization of this compound waste in a standard laboratory setting. Any attempt to neutralize or treat this chemical waste without a validated protocol could be dangerous and is strongly discouraged. The primary "protocol" is the administrative procedure of proper collection, labeling, and contacting EHS for disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
